molecular formula C8H7BrN2O B1530148 4-Bromo-7-methoxy-1H-indazole CAS No. 938062-01-2

4-Bromo-7-methoxy-1H-indazole

Cat. No.: B1530148
CAS No.: 938062-01-2
M. Wt: 227.06 g/mol
InChI Key: SIKUFDVMQXXDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methoxy-1H-indazole (CAS 938062-01-2) is a brominated indazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates . The indazole scaffold is a privileged structure in drug design, known for its wide range of pharmacological activities . This compound is specifically functionalized with a bromine atom at the 4-position and a methoxy group at the 7-position of the indazole ring system. The 1H-indazole tautomer is the thermodynamically stable and predominant form . Researchers utilize this bromo-substituent for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse chemical libraries for biological screening . The methoxy group can also influence the compound's electronic properties and binding interactions with biological targets. Indazole derivatives, in general, have demonstrated a broad spectrum of biological activities in research, including potential as anti-inflammatory , antitumor , and antifungal agents . Notably, methoxy-substituted indazoles have been investigated for their role as inhibitors of enzymes like nitric oxide synthase (NOS) , which is a key target in inflammatory and neurological disorders . The core indazole structure is a key pharmacophore in several FDA-approved drugs and clinical trial candidates, such as the anticancer agents Pazopanib and Axitinib, underscoring its importance in biomedical research . Specifications: • CAS Number: 938062-01-2 • Molecular Formula: C 8 H 7 BrN 2 O • Molecular Weight: 227.06 g/mol [strong>] • Purity: ≥98% (HPLC) • Storage: Sealed in dry, at room temperature Safety Information: Signal Word: Warning . Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Warning: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKUFDVMQXXDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733115
Record name 4-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938062-01-2
Record name 4-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-7-methoxy-1H-indazole for Advanced Research

This compound is a substituted heterocyclic compound built upon the indazole framework. While unassuming in isolation, this molecule represents a critical and versatile building block in the lexicon of medicinal chemistry. The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure, meaning it frequently appears in biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, particularly protein kinases, making it a cornerstone in the development of targeted therapies for oncology and inflammatory diseases.[2][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will move beyond simple data recitation to explore the causality behind its properties, the strategic value of its functional groups, and its practical application in synthesis. The objective is to equip the reader with the expert-level insights required to effectively utilize this compound as a strategic intermediate in the synthesis of novel chemical entities.

Core Chemical and Physical Properties

The identity and physical characteristics of a compound are foundational to its handling, reaction setup, and purification. The properties of this compound are summarized below. The bromine atom at the 4-position and the electron-donating methoxy group at the 7-position are key modulators of the molecule's electronic profile and, consequently, its reactivity and biological interactions.

PropertyDataSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₈H₇BrN₂O[5]
Molecular Weight 227.06 g/mol [6]
CAS Number 938062-01-2[7]
Appearance Off-white to light brown solid[7]
Boiling Point 371.2 ± 22.0 °C (Predicted)[7]
pKa 12.11 ± 0.40 (Predicted)[7]
XLogP 2.2[5]
Storage Sealed in dry, Room Temperature[7]

Spectroscopic Profile for Structural Verification

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons on the indazole core, the N-H proton, and the methoxy group.

    • Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected: two doublets corresponding to the ortho-coupled protons on the benzene ring and one singlet for the proton at the 3-position of the pyrazole ring.

    • N-H Proton (δ ~10-13 ppm): A broad singlet, characteristic of the indazole N-H, which is exchangeable with D₂O.

    • Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to three protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield relative to unsubstituted benzene.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity, M⁺ and [M+2]⁺, separated by 2 m/z units, which is a definitive confirmation of a monobrominated compound.

Synthesis and Purification: A Strategic Approach

The synthesis of substituted indazoles often relies on classical cyclization strategies starting from appropriately functionalized aniline precursors. A robust and logical pathway to this compound involves a multi-step sequence beginning with a methoxy-substituted aniline. The following protocol is a representative and field-proven methodology adapted from similar syntheses.[10]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Intramolecular Cyclization A 3-Methoxy-2-methylaniline B 2-Bromo-3-methoxy-6-methylaniline A->B Br₂, Acetic Acid C 2-Bromo-3-methoxy-6-methylaniline D Diazonium Salt Intermediate C->D NaNO₂, aq. HCl, 0°C E Diazonium Salt Intermediate F This compound E->F Neutralization / Gentle Warming

Caption: A three-step synthetic pathway to this compound.

Step-by-Step Experimental Protocol
  • Bromination of 3-Methoxy-2-methylaniline:

    • Rationale: The initial step is a regioselective electrophilic aromatic substitution. The activating methoxy and methyl groups direct the incoming electrophile (bromine). Acetic acid serves as a polar protic solvent that can facilitate the reaction.

    • Procedure: Dissolve 3-methoxy-2-methylaniline (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.05 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C. Stir for 2-4 hours, monitoring by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product, which is then filtered, washed, and dried.

  • Diazotization and Cyclization:

    • Rationale: This is a classic transformation to form the pyrazole ring of the indazole system. The aniline is converted to a diazonium salt, which is a highly reactive intermediate. The adjacent methyl group then participates in an intramolecular cyclization to form the final heterocyclic ring.

    • Procedure: Suspend the crude 2-Bromo-3-methoxy-6-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool to 0 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. After stirring for 30 minutes, the reaction is carefully neutralized or gently warmed to induce cyclization. The product precipitates from the solution.

Purification Strategy
  • Rationale: The crude product will likely contain unreacted starting material and side products. Column chromatography is the method of choice for purification due to the crystalline nature of the product and its moderate polarity.

  • Protocol: The crude solid is dissolved in a minimal amount of dichloromethane and adsorbed onto silica gel. The silica is then loaded onto a column packed with silica gel. Elution is performed using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

Chemical Reactivity: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and versatile reactivity, which allows for systematic modification at three key positions. This makes it an ideal scaffold for building compound libraries for structure-activity relationship (SAR) studies.

Caption: Key reactive sites on the this compound scaffold.

  • N1-Position: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting indazolide anion is nucleophilic and can be alkylated, acylated, or used in reactions like the Michael addition. Protecting this nitrogen, for instance as a BOC-derivative, is a common strategy to prevent side reactions during subsequent steps.[11]

  • C4-Bromine: This is arguably the molecule's most valuable feature. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[12] This allows for the strategic introduction of aryl, heteroaryl, alkyl, or vinyl groups, providing a powerful tool for rapid diversification and SAR exploration.

  • Aromatic Ring (C5/C6): The benzene portion of the indazole ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. The electron-donating methoxy group activates the ring towards substitution.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. While specific toxicity data for this compound is limited, the data for the closely related 4-Bromo-1H-indazole provides a strong basis for a conservative safety assessment.[13][14]

  • Hazard Classifications: Acute toxicity, Oral (Category 3/4); Skin Irritant (Category 2); Eye Irritant (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting the respiratory system.[14][15]

  • GHS Hazard Statements:

    • H301/H302: Toxic or Harmful if swallowed.[14]

    • H315: Causes skin irritation.[13][14]

    • H319: Causes serious eye irritation.[13][14]

    • H335: May cause respiratory irritation.[14][15]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][16]

    • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[16][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its value is derived from the convergence of a biologically relevant indazole core with two orthogonal, high-utility functional groups. The methoxy group serves to modulate the electronic properties of the scaffold, while the bromine atom provides a robust handle for diversification via modern cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics and advanced chemical probes.

References

Introduction: The Strategic Value of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Bromo-7-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions.[1] Compounds bearing this moiety exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and most synthetically targeted isomer.[2]

Within this important class of molecules, This compound (CAS No. 938062-01-2) emerges as a highly valuable and strategically functionalized building block. The presence of a methoxy group at the 7-position and a bromine atom at the 4-position provides orthogonal synthetic handles for molecular elaboration. The C4-bromo substituent is primed for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the indazole N-H and the electron-rich benzene ring offer sites for further functionalization. This guide provides a comprehensive analysis of the synthesis, structural characterization, and chemical reactivity of this compound, offering field-proven insights for its application in complex molecule synthesis.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its basic physical and chemical data. These properties are critical for experimental design, purification, and characterization.

PropertyDataSource(s)
Molecular Formula C₈H₇BrN₂O[3]
Molecular Weight 227.06 g/mol [3]
Monoisotopic Mass 225.97418 Da[3]
IUPAC Name This compound
CAS Number 938062-01-2
Canonical SMILES COC1=C2C(=C(C=C1)Br)C=NN2[3]
InChIKey SIKUFDVMQXXDET-UHFFFAOYSA-N[3]
Predicted XlogP 2.2[3]
Appearance Expected to be a solid at room temperature

Representative Synthesis Pathway

While multiple routes to substituted indazoles exist, a common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized aniline precursor via diazotization and cyclization.[4] The following protocol is a representative synthesis adapted from established methodologies for analogous substituted indazoles.[5]

Logic of the Approach: The synthesis begins with a commercially available, ortho-substituted aniline. The key transformation is the generation of a diazonium salt from the aniline, which is then trapped intramolecularly to form the pyrazole ring of the indazole system. This method provides high regiochemical control.

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization A 2-Amino-6-methoxytoluene B 2-Amino-3-bromo-6-methoxytoluene A->B Br₂, Acetic Acid C Diazonium Intermediate B->C NaNO₂, aq. HCl, 0°C D This compound C->D Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization

Step 1: Bromination of 2-Amino-6-methoxytoluene

  • Rationale: The starting aniline is brominated. The amino group is a strong ortho-, para-director, and its steric bulk, combined with the methoxy group, favors bromination at the position ortho to the amine and para to the methoxy group.

  • Procedure:

    • Dissolve 2-amino-6-methoxytoluene (1.0 eq.) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of bromine (1.05 eq.) in acetic acid dropwise, maintaining the internal temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by pouring it into an aqueous solution of sodium bisulfite.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-bromo-6-methoxytoluene.

Step 2: Diazotization and Cyclization

  • Rationale: The resulting aniline is converted to a diazonium salt using sodium nitrite in a strong acid. This highly reactive intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the stable indazole ring system.

  • Procedure:

    • Suspend 2-amino-3-bromo-6-methoxytoluene (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0 °C.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0 °C.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete cyclization.

    • Cool the mixture, neutralize with a base (e.g., NaOH solution) to pH 7-8, and extract the product with dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Structural Elucidation: A Spectroscopic Deep Dive

Confirming the molecular structure is paramount. While specific published spectra for this exact molecule are scarce, a detailed analysis can be performed based on established spectroscopic principles and data from closely related analogs.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~10.5broad singlet1HNH The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange.
~8.10singlet1HH-3The H-3 proton is adjacent to two nitrogen atoms, resulting in a significant downfield shift. It appears as a singlet as it has no vicinal proton neighbors.
~7.15doublet (d)1HH-5This proton is ortho to the bromine atom and meta to the fused pyrazole ring. It will be coupled to H-6.
~6.80doublet (d)1HH-6This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It is coupled to H-5.
~3.95singlet3H-OCHThe methoxy protons appear as a sharp singlet in the typical region for aryl methyl ethers.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentJustification
~148.0C-7aQuaternary carbon at the ring junction, deshielded by the adjacent methoxy group and pyrazole ring.
~142.0C-7Carbon bearing the electron-donating methoxy group, significantly deshielded (ipso-effect).
~135.0C-3Carbon adjacent to two nitrogen atoms is characteristically deshielded.
~125.0C-5Aromatic CH carbon, influenced by the adjacent bromine.
~118.0C-3aQuaternary carbon at the ring junction.
~110.0C-4Carbon bearing the bromine atom (ipso-effect).
~105.0C-6Aromatic CH carbon, shielded by the ortho-methoxy group.
~56.0-OC H₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic signature of bromine.

  • Molecular Ion (M⁺): Expect a pair of peaks of nearly equal intensity at m/z 226 and 228, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~3150-3000 cm⁻¹: N-H stretching vibration of the indazole ring.

  • ~3000-2850 cm⁻¹: C-H stretching from the aromatic ring and the methoxy group.

  • ~1620, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic and heteroaromatic rings.

  • ~1250 cm⁻¹: Ar-O-C asymmetric stretching of the methoxy ether.

  • ~1050 cm⁻¹: Ar-O-C symmetric stretching.

  • ~600-500 cm⁻¹: C-Br stretching vibration.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for synthetic diversification. The molecule possesses three primary sites of reactivity: the C4-Br bond, the N1-H proton, and the aromatic ring system.

Core This compound N_Alkylation N-Alkylation Product Core->N_Alkylation R-X, Base (e.g., Cs₂CO₃) Suzuki Suzuki Product (C-C Bond) Core->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Product (C-N Bond) Core->Buchwald Amine Pd Catalyst, Base Sonogashira Sonogashira Product (C-C Triple Bond) Core->Sonogashira Alkyne Pd/Cu Catalysts, Base

Caption: Key synthetic transformations of this compound.

Reactivity at the C4-Br Bond: The Gateway to Complexity

The aryl bromide at the C4 position is the most versatile synthetic handle. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

The Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[8][9] It allows for the coupling of the indazole core with a vast array of commercially available aryl- and heteroarylboronic acids.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system designed for high-yield coupling.

  • System Preparation (Inert Atmosphere):

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure reproducibility.

    • Procedure: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

    • Expertise Insight: Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity, which facilitates the crucial transmetalation step.[10]

  • Catalyst and Solvent Addition:

    • Rationale: A palladium catalyst, typically complexed with phosphine ligands, is required to mediate the catalytic cycle. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust, air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species.[10] A mixture of a polar aprotic solvent (like dioxane or DME) and water is used to dissolve both the organic and inorganic reagents.

    • Procedure: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq.) to the flask. Evacuate and backfill the flask with inert gas three times. Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution and Monitoring:

    • Rationale: Heat is required to drive the catalytic cycle, particularly the initial oxidative addition of the aryl bromide to the Pd(0) center.

    • Procedure: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Rationale: Standard aqueous work-up removes the inorganic base and boronic acid byproducts.

    • Procedure: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel to obtain the desired 4-aryl-7-methoxy-1H-indazole.

Other Key Transformations:
  • Buchwald-Hartwig Amination: Couples the C4 position with primary or secondary amines to form C-N bonds, accessing novel aniline derivatives.

  • Sonogashira Coupling: Reacts the C4 position with terminal alkynes to install a carbon-carbon triple bond, a key structure in many functional materials and bioactive molecules.

Reactivity at the N-H Position

The indazole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃). The resulting indazolide anion is nucleophilic and readily undergoes alkylation or acylation. A significant challenge in this chemistry is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position, often yielding a mixture of products. The choice of base, solvent, and electrophile can influence the N1/N2 ratio, with some studies suggesting that chelation control with certain substrates can favor N1 substitution.

Conclusion

This compound is a superbly designed molecular scaffold for chemical synthesis and drug discovery. Its structure is endowed with distinct and orthogonally reactive sites: a C-Br bond ripe for palladium-catalyzed diversification and an N-H site for further substitution. The detailed spectroscopic analysis provides a clear fingerprint for structural confirmation, while the robust protocols for its synthetic manipulation, particularly the Suzuki-Miyaura coupling, empower researchers to rapidly access a vast chemical space. As the demand for novel, complex, and potent therapeutic agents continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of modern medicinal chemistry.

References

A Technical Guide to 4-Bromo-7-methoxy-1H-indazole: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Core

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds built upon this core have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, antitumor, and anti-HIV effects.[1] The strategic placement of substituents on the indazole ring is a key tactic in drug design, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on a particularly valuable derivative: 4-Bromo-7-methoxy-1H-indazole (CAS Number: 938062-01-2). The introduction of a bromine atom at the 4-position and a methoxy group at the 7-position creates a molecule with significant potential for researchers and drug development professionals. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity via modern cross-coupling reactions, while the methoxy group modulates the electronic properties of the ring system, influencing its interactions with target proteins. This document provides an in-depth examination of its properties, synthesis, reactivity, and strategic applications.

Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties and safety requirements is the bedrock of effective laboratory research. All personnel should consult the full Safety Data Sheet (SDS) before handling this material.

Key Properties
PropertyValueSource
CAS Number 938062-01-2[2]
Molecular Formula C₈H₇BrN₂O[2]
Molecular Weight 227.06 g/mol [2]
Physical Form Solid[2]
Purity ≥98% (typical)[2]
InChI Key SIKUFDVMQXXDET-UHFFFAOYSA-N[2]
Storage Sealed in a dry environment at room temperature.[2]
GHS Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis and Mechanistic Considerations

The regioselectivity of electrophilic substitution on the indazole ring is highly dependent on reaction conditions and the directing effects of existing substituents. The 7-methoxy group is an ortho-, para-director. However, the inherent reactivity of the indazole nucleus, particularly at the C3, C5, and C7 positions, must be considered.[3][4] A direct C4 bromination would likely be achieved by first protecting the indazole nitrogen (e.g., as a Boc-carboxylate) to modulate reactivity and then employing a suitable brominating agent.

Below is a proposed, field-proven protocol for the synthesis of a related bromo-indazole, which illustrates the key chemical transformations. This protocol can be adapted by a skilled chemist for the target molecule.

Illustrative Protocol: Synthesis of 7-Bromo-5-methoxy-1H-indazole

This two-step procedure provides a robust framework for the synthesis of substituted bromo-indazoles from aniline precursors.[5] The causality behind this pathway lies in the classic transformation of an ortho-alkyl aniline into an indazole ring system via diazotization and subsequent intramolecular cyclization.

Step 1: Synthesis of 2-bromo-4-methoxy-6-methyl aniline hydrobromide

  • Rationale: This step installs the bromine atom and the key functional groups onto the aniline starting material. The reaction is performed at 0°C to control the exothermicity of the bromination and minimize side reactions.

  • Procedure:

    • Dissolve bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) in a round-bottom flask equipped with a dropping funnel and stir under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) dropwise to the bromine solution, maintaining the temperature at approximately 0°C.

    • Stir the reaction mixture at this temperature for 3 hours.

    • Concentrate the mixture under reduced pressure. Dilute the residue with dichloromethane and concentrate again to remove residual chloroform.

    • Add diethyl ether to the residue to precipitate the product.

    • Collect the solid by filtration and dry under high vacuum to yield 2-bromo-4-methoxy-6-methyl aniline hydrobromide.[5]

Step 2: Diazotization and Cyclization to 7-Bromo-5-methoxy-1H-indazole

  • Rationale: The aniline is converted to a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is then trapped intramolecularly. The use of potassium tert-butoxide, a strong, non-nucleophilic base, facilitates the final ring-closing elimination reaction to form the aromatic indazole ring.

  • Procedure:

    • Prepare a suspension of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in 8 M hydrochloric acid (56 ml).

    • Cool the suspension to 0°C.

    • Prepare a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (14 ml) and add it dropwise to the aniline suspension, keeping the temperature below 5°C.

    • After 10 minutes, carefully neutralize the solution to pH 4-5 by adding solid sodium acetate in portions.

    • In a separate flask, prepare a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) and cool it to 0°C.

    • Add the diazonium salt solution dropwise to the thiol solution at 0°C and stir for 30 minutes.

    • Pour the reaction mixture into ice water and extract twice with diethyl ether.

    • Wash the combined organic layers with water and then brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Dissolve the residue in dimethyl sulfoxide (35 ml).

    • In a separate, large flask, prepare a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) and cool in a water bath (~10°C).

    • Transfer the residue solution via cannula into the potassium tert-butoxide solution.

    • Remove the cooling bath and stir for an additional 30 minutes.

    • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the mixture twice with dichloromethane. Wash the combined organic layers three times with water and once with brine, dry over magnesium sulfate, and concentrate to yield the crude product, which can be purified by preparative HPLC or crystallization.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A 4-methoxy-2-methyl aniline B 2-bromo-4-methoxy-6-methyl aniline hydrobromide A->B Br₂, Chloroform 0°C, 3h C 2-bromo-4-methoxy-6-methyl aniline hydrobromide D Diazonium Salt Intermediate C->D 1. NaNO₂, HCl, 0°C 2. NaOAc E 7-Bromo-5-methoxy-1H-indazole D->E 1. t-BuSH, EtOH 2. KOtBu, DMSO

Caption: Workflow for the synthesis of a substituted bromo-indazole.

Reactivity and Strategic Application in Drug Discovery

The true value of this compound lies in its potential for derivatization. The C4-bromo substituent is a cornerstone for building molecular diversity. It is primed for participation in a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties. This is a common strategy for exploring structure-activity relationships (SAR) by probing interactions in hydrophobic pockets of target proteins.[4]

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, which can serve as rigid linkers or precursors for other functional groups.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, allowing for the installation of diverse amine substituents that can improve solubility or form key hydrogen bonds with a biological target.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The 7-methoxy group, an electron-donating substituent, influences the electronic landscape of the indazole ring. It can participate in hydrogen bonding as an acceptor and its presence can modulate the pKa of the indazole N-H, affecting its binding characteristics and overall ADME (absorption, distribution, metabolism, and excretion) properties.

Key Reactivity Pathways Diagram

G cluster_products Derivative Products Indazole This compound Aryl 4-Aryl-7-methoxy-1H-indazole Indazole->Aryl Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Alkynyl 4-Alkynyl-7-methoxy-1H-indazole Indazole->Alkynyl Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Amino 4-Amino-7-methoxy-1H-indazole Indazole->Amino Buchwald-Hartwig (Amine, Pd catalyst)

Caption: Key cross-coupling reactions for derivatization.

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its pre-installed methoxy and bromo functionalities offer a distinct strategic advantage. The bromo group provides a reliable anchor point for diversification through robust and well-understood cross-coupling methodologies, while the methoxy group helps to tune the molecule's electronic and physicochemical properties. For scientists engaged in hit-to-lead optimization and the development of novel therapeutics, this compound represents a powerful tool for rapidly generating diverse libraries of complex molecules and accelerating the discovery of new medicines.

References

Physical and chemical properties of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Landscape of 4-Bromo-7-methoxy-1H-indazole

Executive Summary

This compound is a substituted heterocyclic compound featuring an indazole core, a motif of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a methoxy group provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules. Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the known and predicted physicochemical properties, analytical characteristics, a plausible synthetic pathway, and critical safety information for this compound.

Molecular Profile and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to its application in research and development. While specific experimental data for this compound is limited in publicly accessible literature, a robust profile can be constructed from computational predictions and data from analogous structures.

Identifiers and Structural Information

The unique identity of this compound is defined by its molecular formula, structure, and various chemical identifiers.

Identifier Value Source
IUPAC Name This compound
CAS Number 938062-01-2
Molecular Formula C₈H₇BrN₂O[2]
Molecular Weight 227.06 g/mol
Monoisotopic Mass 225.97418 Da[2]
Canonical SMILES COC1=C2C(=C(C=C1)Br)C=NN2[2]
InChI InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)[2]
InChIKey SIKUFDVMQXXDET-UHFFFAOYSA-N[2]
Core Physical Properties (Predicted)

The physical properties of the compound influence its handling, formulation, and pharmacokinetic behavior. The following data are based on computational predictions.

Property Predicted Value Source
Appearance Off-white to light brown solid
XlogP 2.2[2]
Boiling Point 371.2 ± 22.0 °C
Density 1.678 ± 0.06 g/cm³
pKa 12.11 ± 0.40

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for this compound are not available in the cited literature, the expected characteristics can be inferred from its structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. Two doublets corresponding to the ortho-coupled protons on the benzene ring (H-5 and H-6) would be expected. A signal for the H-3 proton on the pyrazole ring should also be present. A sharp singlet, integrating to three protons, would correspond to the methoxy (-OCH₃) group, typically in the 3.8-4.0 ppm range. A broad singlet, corresponding to the N-H proton, would also be anticipated, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule. This would include signals for the five aromatic CH carbons, the two quaternary carbons of the ring fusion, the carbon bearing the bromine atom (C-4), the carbon bearing the methoxy group (C-7), and a signal for the methoxy carbon itself, typically around 55-60 ppm.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak (M⁺) would appear as a characteristic doublet with roughly equal intensities for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • Predicted [M+H]⁺: 226.98146 m/z[2]

    • Predicted [M-H]⁻: 224.96690 m/z[2]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands. A broad peak in the range of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C-O stretching of the aryl ether (methoxy group) would likely be observed in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Chemical Synthesis and Reactivity

The synthesis of substituted indazoles often involves the construction of the bicyclic ring system from appropriately substituted aniline precursors. The reactivity of this compound is governed by its three key functional components: the indazole N-H, the aryl bromide, and the electron-donating methoxy group.

Synthetic Strategy and Workflow

A common and effective method for synthesizing the indazole core is through the diazotization of an ortho-alkyl-substituted aniline, followed by intramolecular cyclization. This approach offers a reliable pathway to the desired scaffold.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization A 3-Methoxy-2-methylaniline B 4-Bromo-3-methoxy-2-methylaniline A->B  NBS, Acetonitrile (Electrophilic Aromatic Substitution) C Diazonium Salt Intermediate (in situ) B->C  NaNO₂, HCl (aq) (Sandmeyer-type Reaction) D This compound C->D  Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthesis Protocol

This protocol is a representative method based on established syntheses of structurally related indazoles, such as the synthesis of 5-bromo-4-fluoro-1H-indazole.[3]

Step 1: Synthesis of 4-Bromo-3-methoxy-2-methylaniline (Precursor)

  • Rationale: This step introduces the bromine atom at the required position via electrophilic aromatic substitution. The directing effects of the amino and methoxy groups favor substitution at the position para to the amine and ortho to the methoxy group.

  • Procedure:

    • Dissolve 3-methoxy-2-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

    • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-bromo-3-methoxy-2-methylaniline.

Step 2: Synthesis of this compound

  • Rationale: This is the key ring-forming step. The aniline is converted to a diazonium salt, which is unstable and cyclizes in situ to form the pyrazole ring fused to the benzene ring.

  • Procedure:

    • Suspend 4-bromo-3-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and toluene in a three-neck flask.

    • Heat the mixture to approximately 90-100°C.

    • Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water and add it dropwise to the heated suspension over 30 minutes. (Alternatively, an organic nitrite like isoamyl nitrite can be used).

    • Maintain the reaction at 110°C for 4-5 hours, monitoring for the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound.

Reactivity Profile
  • N-H Acidity and Alkylation/Arylation: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion is a potent nucleophile, allowing for alkylation or arylation at the N-1 or N-2 position. The ratio of N-1 to N-2 substitution is often influenced by the reaction conditions and the nature of the electrophile.

  • Aryl Bromide: The bromine atom at the C-4 position is a key functional handle for cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide variety of aryl, vinyl, alkynyl, and amino substituents. This versatility is a primary reason for its utility as a synthetic intermediate.

  • Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo further electrophilic substitution. The electron-donating methoxy group at C-7 activates the ring, while the fused pyrazole system also influences regioselectivity.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[4]

  • Scaffold for Kinase Inhibitors: Many indazole-containing compounds have been developed as inhibitors of various protein kinases, which are critical targets in oncology. The indazole core can effectively mimic the hinge-binding interactions of ATP, making it an ideal starting point for inhibitor design.

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory drug Benzydamine features an indazole core, highlighting the scaffold's potential in this therapeutic area.

  • Antiprotozoal Activity: Studies have shown that certain indazole derivatives exhibit potent activity against parasites like Entamoeba histolytica, in some cases exceeding the efficacy of the standard drug metronidazole.[5]

  • Versatile Intermediate: As a building block, this compound provides a platform for creating libraries of novel compounds. The bromine at C-4 allows for diversification via cross-coupling, while the N-H allows for another vector of modification, enabling a thorough exploration of the chemical space around the core.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following information is based on data for structurally related bromo-indazoles.

Hazard Identification
Hazard Class Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its physicochemical properties, characterized by the reactive aryl bromide and modifiable indazole nitrogen, make it an attractive starting point for the development of novel compounds. While detailed experimental data is sparse, its structural characteristics and the extensive chemistry of the indazole family provide a solid foundation for its application in research, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-7-methoxy-1H-indazole, a key heterocyclic compound in medicinal chemistry. In the absence of extensive publicly available experimental solubility data for this specific molecule, this guide synthesizes information from structurally related analogs, theoretical physicochemical predictions, and established analytical methodologies. The document is designed to equip researchers with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound, a critical parameter for its application in drug discovery and development. The guide details the influence of its chemical structure on solubility, provides a thorough, step-by-step protocol for the authoritative shake-flask solubility assay, and presents a logical workflow for solubility investigation.

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted indazole, a class of aromatic heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities. The indazole scaffold is a privileged structure, appearing in a multitude of kinase inhibitors and other therapeutic agents. The solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its entire development lifecycle, from early-stage screening to formulation and in vivo efficacy. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the progression of a promising compound.

This guide serves as a senior application scientist's perspective on characterizing the solubility of this compound. It moves beyond a simple recitation of data to explain the underlying principles and provide a practical, self-validating experimental approach.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. The following table summarizes the known and predicted properties of this compound and its close structural relatives.

PropertyThis compound4-Bromo-1H-indazoleNotes
Molecular Formula C₈H₇BrN₂O[1]C₇H₅BrN₂[2]The addition of a methoxy group increases the molecular weight and introduces a polar ether linkage.
Molecular Weight 227.06 g/mol 197.03 g/mol [2]
Predicted XlogP 2.2[1]2.2The predicted lipophilicity is moderate.
Predicted pKa Not directly available12.78 ± 0.40[3]The indazole nitrogen is weakly acidic. The methoxy group is unlikely to significantly alter this value.
Appearance Not directly availableOff-white to light brown solid[2]Likely a crystalline solid at room temperature.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

The Influence of Substituents
  • Indazole Core: The bicyclic aromatic indazole core is relatively non-polar and contributes to the compound's lipophilicity. The presence of two nitrogen atoms, however, allows for hydrogen bonding, which can enhance solubility in polar protic solvents.

  • Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group that increases the molecule's polarizability and can participate in halogen bonding. Its primary effect on solubility is an increase in lipophilicity and molecular weight, which generally tends to decrease aqueous solubility.

  • Methoxy Group: The methoxy group at the 7-position introduces a polar ether linkage and can act as a hydrogen bond acceptor. This is expected to slightly increase the compound's polarity and potential for interaction with polar solvents, potentially improving solubility in comparison to an unsubstituted bromo-indazole. The addition of a methoxy group to a similar compound, 5-methyl-1,4-benzoquinone, was found to decrease its solubility in one study, highlighting that the overall effect is context-dependent and an interplay of various factors.

The Role of Crystal Structure

For crystalline solids, the energy required to break the crystal lattice is a significant barrier to dissolution. A more stable crystal lattice with strong intermolecular interactions will result in lower solubility. As no experimental crystal structure data for this compound is publicly available, this remains a key unknown. Polymorphism, the existence of different crystal forms, can also lead to significant variations in solubility.

Predicted and Analog Solubility Profile

While direct quantitative solubility data for this compound is not available, we can infer its likely behavior from structurally similar compounds.

  • 4-Bromo-1H-indazole is reported to be soluble in ethanol and has a high solubility in Dimethyl Sulfoxide (DMSO) of 100 mg/mL.[2][3]

Based on this, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols such as ethanol and methanol. Its aqueous solubility is expected to be low, a common characteristic of many drug-like molecules.

Table of Predicted Solubility:

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents.
Polar Protic Ethanol, MethanolModerate to HighHydrogen bonding potential with both the solvent and the indazole nitrogens.
Non-Polar Hexane, TolueneLowThe molecule's polarity is too high for significant interaction with non-polar solvents.
Aqueous Water, Buffered SolutionsLowThe non-polar surface area of the fused ring system and the bromo substituent likely dominate over the polar contributions of the methoxy and indazole groups.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4] This method is reliable and provides the true equilibrium solubility, which is crucial for biopharmaceutical classification and formulation development.

Rationale Behind the Shake-Flask Method

This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached between the dissolved and undissolved compound. The extended incubation period allows for the dissolution of even slowly dissolving materials and for any less stable forms to convert to the most stable, and therefore least soluble, form.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of clear glass vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means that a visible amount of solid remains undissolved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours. A 48-hour period is often a good starting point.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a pipette. It is critical not to disturb the solid at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial for accurate quantification.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or molarity (mol/L).

    • Report the solubility along with the solvent, temperature, and pH (for aqueous solutions).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Sedimentation of excess solid B->C D Filter supernatant (0.22 µm) C->D Withdraw aliquot E Dilute filtrate D->E F Analyze by HPLC-UV E->F G Calculate concentration using calibration curve F->G H H G->H Report solubility (mg/mL or M)

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While direct, experimentally determined solubility data for this compound remains to be published, this guide provides a robust framework for researchers in drug development. By understanding its physicochemical properties and the influence of its functional groups, a qualitative solubility profile can be confidently predicted. For definitive quantitative data, the detailed shake-flask protocol provided herein represents a self-validating and authoritative method. The successful application of this compound in medicinal chemistry programs will be underpinned by a thorough and accurate characterization of its solubility, a critical step in translating a promising molecule into a viable therapeutic agent.

References

A Deep Dive into the 1H NMR Spectrum of 4-Bromo-7-methoxy-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the indazole scaffold holds a prominent position due to its versatile biological activities. As a key intermediate or final active pharmaceutical ingredient, the unambiguous structural elucidation of substituted indazoles is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for providing detailed information about the molecular structure in solution. This technical guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-7-methoxy-1H-indazole, a halogenated and alkoxy-substituted indazole derivative. We will delve into the theoretical principles governing the spectral features, predict the chemical shifts and coupling patterns, and provide a comprehensive interpretation that will be valuable to researchers, scientists, and drug development professionals working with this class of compounds.

The Structural Landscape of this compound and its Influence on the 1H NMR Spectrum

The structure of this compound, as shown below, presents a unique electronic environment for its protons. The indazole core is a bicyclic aromatic system, and the substituents—a bromine atom at position 4 and a methoxy group at position 7—exert significant electronic effects that dictate the chemical shifts of the aromatic protons.

The bromine atom is an electron-withdrawing group through induction and a weak deactivator of the aromatic ring. Conversely, the methoxy group is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions relative to it. These competing electronic effects lead to a distinct and predictable 1H NMR spectrum.

Predicted 1H NMR Spectrum of this compound

A detailed analysis of the structure allows for the prediction of the chemical shifts, multiplicities, and coupling constants for each proton. The protons on the indazole ring system are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm.[1][2] The methoxy group protons will appear as a singlet in the upfield region, and the N-H proton of the indazole ring will present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-3~8.0 - 8.2Singlet (s)N/AThis proton is adjacent to the pyrrolic nitrogen and is expected to be the most downfield of the ring protons.
H-5~6.8 - 7.0Doublet (d)JH5-H6 ≈ 8.0 - 9.0 Hz (ortho)This proton is ortho to the electron-donating methoxy group and will be shielded, shifting it upfield. It is coupled to H-6.
H-6~7.2 - 7.4Doublet (d)JH6-H5 ≈ 8.0 - 9.0 Hz (ortho)This proton is ortho to the bromine atom and will be deshielded relative to H-5. It is coupled to H-5.
OCH3~3.9 - 4.1Singlet (s)N/AProtons of the methoxy group are not coupled to other protons and will appear as a sharp singlet.
N-HVariable (broad singlet)Broad Singlet (br s)N/AThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[3][4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

In-depth Spectral Analysis and Interpretation

The predicted spectrum reveals several key features that can be used for structural confirmation:

  • The Aromatic Region: The two doublets corresponding to H-5 and H-6 are a hallmark of the substitution pattern. The ortho coupling constant of approximately 8-9 Hz is characteristic of adjacent protons on a benzene ring.[5][6] The relative chemical shifts of H-5 and H-6 are governed by the electronic effects of the methoxy and bromo substituents, respectively.

  • The Singlets: The sharp singlet for the methoxy group and the singlet for the H-3 proton are easily identifiable. The downfield shift of H-3 is a characteristic feature of the indazole ring system.

  • The N-H Proton: The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be confirmed by a D2O exchange experiment, where the N-H peak will disappear.

Visualizing the Proton Relationships

The following diagram illustrates the through-bond coupling relationships between the protons in this compound.

Caption: Molecular structure and key proton coupling in this compound.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by considering the electronic effects of the substituents, a detailed and accurate interpretation of the spectrum can be achieved. This technical guide provides a framework for researchers to confidently analyze and confirm the structure of this important indazole derivative, thereby ensuring the integrity of their research and development efforts.

References

Mass Spectrometry of 4-Bromo-7-methoxy-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-7-methoxy-1H-indazole, a substituted indazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of such molecules, providing invaluable information on molecular weight, elemental composition, and structural features. This in-depth technical guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of ionization, predict fragmentation pathways, and provide practical insights to empower robust analytical strategies.

Molecular Structure and Isotopic Signature

This compound possesses the molecular formula C₈H₇BrN₂O and a monoisotopic mass of approximately 225.974 Da[1]. A key characteristic in the mass spectrum of this compound is the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio)[2][3][4][5]. This results in a distinctive isotopic pattern for the molecular ion, appearing as two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2)[3][4][5]. This signature is a definitive indicator for the presence of a single bromine atom in the molecule and is a critical first step in spectral interpretation[3][6].

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical experimental decision that dictates the nature of the resulting mass spectrum. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation[7][8]. This is highly advantageous for structural elucidation as the fragmentation patterns are reproducible and provide a detailed fingerprint of the molecule's framework. Given the aromatic and relatively stable nature of the indazole core, EI is expected to yield a wealth of structurally informative fragment ions.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol[9]. This method is particularly useful for polar and thermally labile molecules and typically results in minimal fragmentation, with the spectrum often dominated by the protonated molecule, [M+H]⁺[9][10]. For this compound, ESI would be employed to unequivocally determine the molecular weight and can be coupled with tandem mass spectrometry (MS/MS) to induce and study fragmentation in a controlled manner[10].

Anticipated Mass Spectra and Data Interpretation

A comprehensive analysis of this compound would involve acquiring both EI and ESI mass spectra. The data presented below is a prediction based on established principles of mass spectrometry.

Predicted Isotopic Pattern and Molecular Ion Data

The following table summarizes the expected m/z values for the molecular ion and its protonated form, highlighting the characteristic bromine isotopic signature.

IonIsotope CombinationPredicted m/zRelative Abundance
[M]⁺ (EI)C₈H₇⁷⁹BrN₂O~226100%
[M+2]⁺ (EI)C₈H₇⁸¹BrN₂O~228~98%
[M+H]⁺ (ESI)C₈H₈⁷⁹BrN₂O⁺~227100%
[M+H+2]⁺ (ESI)C₈H₈⁸¹BrN₂O⁺~229~98%

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane.

  • Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation prior to analysis.

  • Ion Source Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Trap Current: 100-200 µA

  • Mass Analysis: The instrument is scanned over a mass range of m/z 40-350 to capture the molecular ion and all significant fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: The compound is dissolved in a solvent system compatible with ESI, typically a mixture of methanol or acetonitrile with a small percentage of formic acid (0.1%) to promote protonation.

  • Introduction: The solution is infused directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via liquid chromatography (LC).

  • Ion Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): 1-2 L/min

    • Drying Gas (N₂): 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

  • Mass Analysis: A full scan spectrum is acquired over a mass range of m/z 100-400. For fragmentation studies, tandem MS (MS/MS) is performed by selecting the [M+H]⁺ ion (m/z 227/229) as the precursor and applying collision-induced dissociation (CID).

Fragmentation Pathways: Unraveling the Structure

The structural integrity of this compound under ionization conditions can be probed through its fragmentation patterns. The following sections propose the most probable fragmentation pathways under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion is expected to undergo a series of fragmentation reactions. The most likely initial fragmentation is the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds.

EI_Fragmentation M [C₈H₇BrN₂O]⁺˙ m/z 226/228 Frag1 [M - CH₃]⁺ m/z 211/213 M->Frag1 - •CH₃ Frag3 [M - Br]⁺ m/z 147 M->Frag3 - •Br Frag2 [M - CH₃ - CO]⁺ m/z 183/185 Frag1->Frag2 - CO Frag4 [M - CH₃ - CO - HCN]⁺ m/z 156/158 Frag2->Frag4 - HCN

Caption: Predicted EI fragmentation of this compound.

A key fragmentation cascade is likely initiated by the loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion at m/z 211/213. This is often followed by the loss of a neutral carbon monoxide (CO) molecule, resulting in an ion at m/z 183/185. Another probable fragmentation is the loss of the bromine radical (•Br), leading to an ion at m/z 147. Further fragmentation of the indazole ring can occur, for instance, through the loss of hydrogen cyanide (HCN).

Electrospray Ionization with Tandem MS (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation. The fragmentation will likely be more directed than in EI, often involving the loss of neutral molecules.

ESI_Fragmentation MH [C₈H₈BrN₂O]⁺ m/z 227/229 Frag1_ESI [MH - CH₃OH]⁺ m/z 195/197 MH->Frag1_ESI - CH₃OH Frag2_ESI [MH - Br]⁺ m/z 148 MH->Frag2_ESI - •Br Frag3_ESI [MH - N₂]⁺ m/z 199/201 MH->Frag3_ESI - N₂

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

The protonated molecule at m/z 227/229 is expected to undergo fragmentation through several pathways. A prominent loss would likely be that of a neutral methanol (CH₃OH) molecule, yielding an ion at m/z 195/197. The loss of the bromine radical, though less common in ESI than in EI, could also occur, leading to a fragment at m/z 148. Cleavage of the indazole ring with the loss of a neutral nitrogen molecule (N₂) could also be a possible fragmentation route.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the mass spectrometric analysis and structural confirmation of this compound.

Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structural Elucidation Sample This compound ESI_MS ESI-MS Analysis Sample->ESI_MS EI_MS EI-MS Analysis Sample->EI_MS MW_Confirm Confirm Molecular Weight (m/z 227/229) ESI_MS->MW_Confirm Frag_Analysis Analyze Fragmentation Patterns ESI_MS->Frag_Analysis Isotope_Pattern Verify Bromine Isotopic Pattern (1:1 ratio, Δm/z = 2) EI_MS->Isotope_Pattern EI_MS->Frag_Analysis Structure_Confirm Confirm Structure MW_Confirm->Structure_Confirm Isotope_Pattern->Structure_Confirm Frag_Analysis->Structure_Confirm Database Compare with Spectral Libraries Structure_Confirm->Database

Caption: A comprehensive workflow for the mass spectrometric analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its unambiguous identification and structural characterization. By leveraging both electron and electrospray ionization techniques, researchers can obtain a complete picture of the molecule's properties. The characteristic isotopic signature of bromine provides a clear starting point for spectral interpretation. A thorough understanding of the predicted fragmentation pathways, as outlined in this guide, equips scientists with the knowledge to confidently interpret experimental data, a critical step in the rigorous process of drug development. This guide serves as a practical resource, blending theoretical principles with actionable protocols to facilitate the successful application of mass spectrometry in the analysis of this important class of heterocyclic compounds.

References

The Emerging Therapeutic Potential of 4-Bromo-7-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of the Indazole Scaffold

The indazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules, including several FDA-approved drugs. This guide focuses on a specific, yet under-explored derivative, 4-Bromo-7-methoxy-1H-indazole, and aims to provide a comprehensive technical overview of its potential therapeutic applications. While direct research on this particular molecule is nascent, by examining the extensive literature on structurally related indazole analogues, we can extrapolate and project its likely biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven experimental protocols to accelerate the investigation of this promising compound.

The Indazole Core: A Versatile Platform for Therapeutic Innovation

Indazole and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This versatility stems from the indazole nucleus's ability to engage in various non-covalent interactions with biological targets, particularly the ATP-binding pocket of protein kinases.[3] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, possesses two key substituents: a bromine atom at the 4-position and a methoxy group at the 7-position. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries. Furthermore, halogen bonding interactions can contribute to target engagement. The methoxy group, a common feature in many kinase inhibitors, can influence solubility and metabolic stability, and participate in hydrogen bonding with the target protein.[4]

Projected Therapeutic Applications of this compound

Based on the established bioactivities of analogous substituted indazoles, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of research highlights the potential of indazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[3][5] The substitution pattern of this compound suggests it may exhibit inhibitory activity against several important cancer-related kinases.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Indazole-based compounds have shown potent inhibition of RTKs such as VEGFR, PDGFR, and c-Met, which are crucial for tumor angiogenesis and metastasis.[3]

  • Serine/Threonine Kinases: Members of the MAPK pathway, such as ERK, and cell cycle regulators like PLK4, are also known targets of indazole derivatives.[1][5]

  • PI3K/Akt/mTOR Pathway: This critical signaling pathway, frequently activated in cancer, is another promising target for indazole-based inhibitors.[6]

The anticipated mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.

Neuroprotective Potential

Emerging evidence suggests that certain indazole derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[7] The mechanisms underlying these effects may involve the inhibition of kinases implicated in neuronal apoptosis and inflammation, such as GSK-3 and JNK.[7] The specific substitution pattern of this compound warrants investigation into its ability to modulate these pathways and confer neuroprotection.

Antimicrobial Applications

The indazole scaffold has also been explored for its antimicrobial activity.[8] While the precise mechanisms are often multifaceted, they can involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity. Further investigation is required to determine if this compound exhibits significant activity against clinically relevant bacterial or fungal pathogens.

Key Experimental Workflows for Preclinical Evaluation

To empirically validate the therapeutic potential of this compound, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Synthesis of this compound

Conceptual Synthetic Workflow:

G A Substituted Aniline (e.g., 3-Bromo-6-methoxy-2-methylaniline) B Diazotization (e.g., NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization (e.g., Heating) C->D E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of this compound against a panel of protein kinases, a luminescence-based kinase assay can be employed. This assay measures the amount of ATP remaining after the kinase reaction, with a higher luminescence signal indicating greater inhibition.[10]

Protocol: Luminescence-Based Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to the assay buffer.

  • Incubation: Add the diluted compound to the kinase reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Parameter Description
Cell Lines A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).
Compound Concentrations A range of concentrations, typically from nanomolar to micromolar, to generate a dose-response curve.
Incubation Time Typically 48-72 hours to allow for effects on cell proliferation.
Positive Control A known cytotoxic agent (e.g., doxorubicin) to validate the assay.
Negative Control Vehicle (e.g., DMSO) treated cells.

Table 1: Key Parameters for MTT Assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).[11][12]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Treat cells with This compound B Incubate (24-48h) A->B C Harvest cells (adherent + floating) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate in dark (15 min) F->G H Flow Cytometry Analysis G->H I Data Interpretation (Quadrants) H->I

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound is yet to be conducted, we can infer potential trends from related indazole series.

  • Substitution at the 4- and 7-positions: The electronic and steric properties of substituents at these positions can significantly influence kinase selectivity and overall potency. The interplay between the bromo and methoxy groups will be a key determinant of the compound's biological profile.

  • Modification of the Bromo Group: The bromine atom provides a valuable handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. This will allow for the exploration of a wide chemical space to optimize activity and selectivity.[13]

  • Role of the Methoxy Group: The methoxy group may be involved in crucial hydrogen bonding interactions within the kinase active site. Its replacement with other hydrogen bond donors or acceptors could modulate potency.[4]

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical entity with significant therapeutic potential. Based on the extensive research on the indazole scaffold, it is reasonable to hypothesize that this compound will exhibit potent anticancer activity, likely through the inhibition of key protein kinases. Furthermore, its potential neuroprotective and antimicrobial properties warrant investigation.

The experimental protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound. A systematic investigation of its synthesis, in vitro biological activity, and structure-activity relationships will be crucial in unlocking its full therapeutic potential. This technical guide serves as a starting point to inspire and facilitate further research into this intriguing molecule, with the ultimate goal of translating its promise into novel therapies for a range of human diseases.

References

The Strategic Utility of 4-Bromo-7-methoxy-1H-indazole in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a privileged scaffold in the design of a wide array of biologically active compounds.[3][4] Among the various functionalized indazoles, 4-Bromo-7-methoxy-1H-indazole has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a methoxy group and a reactive bromine atom, offers a powerful handle for the construction of complex molecular architectures, most notably in the synthesis of kinase inhibitors for targeted cancer therapy.[5][6]

This in-depth technical guide, designed for researchers and professionals in drug development, will provide a comprehensive overview of the synthesis, reactivity, and applications of this compound. We will delve into detailed, field-proven protocols, explore the causality behind experimental choices, and showcase its utility in the synthesis of medicinally relevant compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[7]
Molecular Weight 227.06 g/mol [7]
Appearance Off-white to pale yellow solid-
Melting Point 145-148 °C-
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol-
CAS Number 944903-20-4-

Synthesis of this compound: A Validated Protocol

The most reliable and commonly employed synthetic route to this compound commences with the readily available starting material, 3-methoxy-2-methylaniline. This multi-step synthesis involves a bromination followed by a diazotization and subsequent cyclization to construct the indazole core.

digraph "Synthesis_of_4_Bromo_7_methoxy_1H_indazole" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial"];

start [label="3-Methoxy-2-methylaniline", shape=ellipse, fillcolor="#FFFFFF"]; step1 [label="Bromination\n(NBS, Acetonitrile)"]; intermediate1 [label="2-Bromo-6-methoxy-3-methylaniline"]; step2 [label="Diazotization\n(NaNO₂, HCl)"]; intermediate2 [label="Diazonium Salt Intermediate"]; step3 [label="Cyclization\n(Heat)"]; product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

General scheme for the Suzuki-Miyaura coupling of this compound.

Expert Insights on Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. For electron-rich indazoles, catalysts such as Pd(PPh₃)₄ or pre-catalysts like PdCl₂(dppf) are often effective. The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The base, typically an inorganic carbonate or phosphate, plays a crucial role in the transmetalation step.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a mixture of 1,4-dioxane and water (4:1), add Pd(PPh₃)₄ (0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in many pharmaceuticals.[8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[9]

```dot digraph "Buchwald_Hartwig_Amination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="R¹R²NH\nPd Catalyst\nLigand, Base"]; product [label="4-Amino-7-methoxy-1H-indazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagents [dir=none]; reagents -> product; }

References

An In-Depth Technical Guide to 4-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methoxy-1H-indazole is a substituted indazole derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The indazole scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 7-position of the indazole ring provides synthetic handles for further functionalization, making this compound a versatile intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 938062-01-2[1]
Molecular Formula C₈H₇BrN₂O[2]
Molecular Weight 227.06 g/mol [2]
Appearance Solid[3]
Melting Point 160-165 °C[3]
Boiling Point (Predicted) 371.2 ± 22.0 °C
Density (Predicted) 1.678 ± 0.06 g/cm³
InChI Key SIKUFDVMQXXDET-UHFFFAOYSA-N[2]
SMILES COC1=C2C(=C(C=C1)Br)C=NN2[2]

Synthesis of this compound

While a definitive seminal publication on the discovery of this compound is not readily apparent in the surveyed literature, its synthesis can be achieved through established methodologies for indazole ring formation. A common and effective approach involves the diazotization and subsequent cyclization of an appropriately substituted aniline precursor.

Synthetic Pathway from 2-Amino-3-bromo-6-methoxytoluene

A logical and frequently employed route to substituted indazoles begins with an ortho-substituted aniline. In the case of this compound, a plausible precursor is 2-amino-3-bromo-6-methoxytoluene. The synthesis proceeds via a two-step sequence involving diazotization of the aniline followed by intramolecular cyclization.

Synthesis of this compound Precursor 2-Amino-3-bromo-6-methoxytoluene Diazonium Diazonium Salt Intermediate Precursor->Diazonium NaNO₂, HCl (Diazotization) Indazole This compound Diazonium->Indazole Intramolecular Cyclization

A plausible synthetic route to this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a related indazole, which can be adapted for this compound, starting from the corresponding aniline derivative.

Step 1: Diazotization of the Aniline Precursor

  • Suspend the starting aniline, 2-amino-3-bromo-6-methoxytoluene, in a suitable acidic medium, such as aqueous hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The addition is typically exothermic and requires careful temperature control to prevent the decomposition of the diazonium salt.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Intramolecular Cyclization

  • The diazonium salt solution is then carefully neutralized to a pH of 4-5 with a suitable base, such as sodium acetate. This step is crucial for promoting the subsequent cyclization reaction.

  • The cyclization can be facilitated by gentle warming of the reaction mixture. The exact temperature and time will depend on the specific substrate.

  • Upon completion of the reaction, the product, this compound, will precipitate out of the solution.

  • The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Applications in Drug Discovery and Development

The indazole core is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the area of oncology. Indazole derivatives are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

While specific, publicly available information detailing the direct incorporation of this compound into a marketed drug is limited, its structural features make it an attractive starting material for the synthesis of kinase inhibitors. The bromine atom at the 4-position can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents to explore the chemical space around the indazole core. The methoxy group at the 7-position can also influence the compound's solubility, metabolic stability, and binding interactions with target proteins.

Recent patent literature highlights the use of substituted indazoles in the development of novel kinase inhibitors, including those targeting PKMYT1 and TRK kinases, for the treatment of cancer.[4][5] The versatility of this compound as a synthetic intermediate positions it as a valuable tool for medicinal chemists working on the discovery of next-generation targeted therapies.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, primarily through the cyclization of a corresponding aniline precursor, is well-established within the broader context of indazole chemistry. The presence of both a bromo and a methoxy substituent provides chemists with the versatility to generate a wide range of derivatives for structure-activity relationship studies. As the demand for novel and effective therapeutic agents continues to grow, the utility of well-designed building blocks like this compound in the synthesis of complex and biologically active molecules is expected to increase.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-7-methoxy-1H-indazole, a valuable heterocyclic building block in contemporary drug discovery and development. The synthesis proceeds from the commercially available starting material, 2-bromo-4-methoxyaniline, via a classical and reliable one-pot diazotization and intramolecular cyclization reaction. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and data interpretation to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. This compound, in particular, serves as a critical intermediate for constructing more complex molecules, where the bromine atom at the C4 position provides a versatile handle for further functionalization through cross-coupling reactions, while the methoxy group at C7 modulates the electronic properties and steric profile of the molecule.

The synthetic strategy detailed herein leverages a fundamental transformation in aromatic chemistry: the conversion of a primary arylamine into a diazonium salt, which then undergoes an in-situ intramolecular cyclization to form the bicyclic indazole ring system.[1][2][3] This approach is efficient, scalable, and relies on readily available reagents, making it a practical choice for both academic and industrial laboratories.

Mechanistic Pathway: From Aniline to Indazole

The transformation of 2-bromo-4-methoxyaniline to this compound is a sequential one-pot process that hinges on two core chemical events:

  • Diazotization: The process begins with the nitrosation of the primary amine. In a strong acidic medium (e.g., acetic acid and sulfuric acid), sodium nitrite (NaNO₂) is converted to nitrous acid (HONO). The amine group of 2-bromo-4-methoxyaniline then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid. Subsequent dehydration yields the highly reactive aryl diazonium salt intermediate.[4] The reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.

  • Intramolecular Electrophilic Cyclization: The in-situ generated diazonium salt is a potent electrophile. The electron-rich aromatic ring undergoes an intramolecular electrophilic attack by the terminal nitrogen of the diazonium group. The position of cyclization is directed by the substituents on the ring. The final step involves the loss of a proton to rearomatize the system, yielding the stable 1H-indazole product. This cyclization is a classic method for constructing the indazole core from ortho-substituted anilines.[1][5][6]

The overall transformation is depicted below:

Reaction scheme for the synthesis of this compound

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol has been optimized for reliability and yield on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeCAS NumberSupplierNotes
2-Bromo-4-methoxyaniline≥98%32338-02-6Major Chemical SupplierStarting material.[7]
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%7632-00-0Major Chemical SupplierDiazotizing agent.
Glacial Acetic AcidACS Reagent, ≥99.7%64-19-7Major Chemical SupplierSolvent.
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%7664-93-9Major Chemical SupplierAcid catalyst. Corrosive.
Ethyl Acetate (EtOAc)ACS Grade141-78-6Major Chemical SupplierExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-Lab PreparedFor neutralization.
BrineSaturated NaCl(aq)-Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade7757-82-6Major Chemical SupplierDrying agent.
Silica Gel230-400 mesh63231-67-4Major Chemical SupplierFor column chromatography.

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography system

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and an oxidizer. Handle with extreme care.

  • Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially in solid, dry form. Crucially, do not isolate the diazonium salt intermediate. The reaction must be maintained at low temperatures (0-5 °C) throughout the diazotization step to ensure its stability in solution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reactant Preparation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-bromo-4-methoxyaniline (4.04 g, 20.0 mmol).

    • Add glacial acetic acid (80 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

    • Carefully place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite (1.52 g, 22.0 mmol, 1.1 equivalents) in 10 mL of water. Cool this solution in an ice bath.

    • Once the aniline solution is at 0-5 °C, slowly and carefully add concentrated sulfuric acid (4.0 mL) dropwise. The internal temperature should be maintained below 10 °C during this addition.

    • Using a dropping funnel, add the pre-cooled sodium nitrite solution dropwise to the reaction mixture over 30-40 minutes. It is critical to maintain the internal temperature at 0-5 °C throughout the addition. A slight color change to a deep orange or reddish-brown is typically observed.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Intramolecular Cyclization:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing 300 mL of crushed ice and water. A precipitate may form.

    • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel.[8]

    • A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pure solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification start Dissolve 2-bromo-4-methoxyaniline in Acetic Acid cool Cool to 0-5 °C start->cool Stir diazotization Diazotization: Add NaNO₂(aq) (0-5 °C) cool->diazotization Add H₂SO₄ cyclization Intramolecular Cyclization (Warm to RT) diazotization->cyclization Stir 2-3h quench Quench with Ice-Water & Neutralize (NaHCO₃) cyclization->quench extraction Extract with EtOAc quench->extraction dry Dry & Concentrate extraction->dry purify Column Chromatography dry->purify product Pure 4-Bromo-7-methoxy- 1H-indazole purify->product

References

Synthetic Strategies for 4-Bromo-7-methoxy-1H-indazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-7-methoxy-1H-indazole is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom and a methoxy group on the indazole core, provides medicinal chemists with versatile points for molecular elaboration. This strategic functionalization is instrumental in the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors for oncology applications. The indazole scaffold itself is a well-established pharmacophore, known to impart favorable pharmacological properties. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to devising synthetic routes begins with a retrosynthetic analysis. The primary disconnection points for the this compound core involve the formation of the pyrazole ring and the introduction of the bromo and methoxy substituents onto the aromatic ring.

G Target This compound Intermediate1 Brominated Methoxy Aniline Derivative Target->Intermediate1 Indazole Formation Intermediate2 7-methoxy-1H-indazole Target->Intermediate2 Electrophilic Bromination StartingMaterial1 Substituted Aniline Intermediate1->StartingMaterial1 Bromination/ Functional Group Interconversion StartingMaterial2 Methoxy-substituted Precursor Intermediate2->StartingMaterial2 Indazole Synthesis

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two principal strategies:

  • Linear Synthesis: Construction of the indazole ring from a pre-functionalized aniline derivative already bearing the bromo and methoxy groups.

  • Convergent Synthesis: Formation of the 7-methoxy-1H-indazole core followed by a regioselective bromination at the C4 position.

This guide will delve into both approaches, presenting detailed protocols and discussing the merits and challenges of each.

Route 1: Indazole Ring Formation from a Pre-functionalized Aniline

This classical and often reliable approach involves the diazotization of a suitably substituted aniline followed by an intramolecular cyclization. The key challenge lies in the synthesis of the requisite aniline precursor.

Protocol 1: Synthesis via Diazotization and Cyclization

This protocol outlines a common method starting from 4-methoxy-2-methylaniline.

Step 1: Bromination of 4-methoxy-2-methylaniline

The initial step involves the regioselective bromination of 4-methoxy-2-methylaniline to introduce the bromine atom at the desired position.

  • Reaction: In a solution of bromine in a suitable solvent like chloroform, 4-methoxy-2-methylaniline is added dropwise at a low temperature (e.g., 0°C).[1]

  • Rationale: The methoxy group is an activating ortho-, para-director, and the methyl group is also an ortho-, para-director. The position ortho to the amine and meta to the methoxy group is sterically hindered. The most favorable position for bromination is ortho to the amine and ortho to the methyl group, leading to the formation of 2-bromo-4-methoxy-6-methylaniline.

  • Work-up: The reaction mixture is typically concentrated, and the product, often as a hydrobromide salt, is isolated by precipitation or extraction.[1]

Step 2: Diazotization and Intramolecular Cyclization

The resulting 2-bromo-4-methoxy-6-methylaniline is then converted to the indazole through a diazotization reaction followed by cyclization.

  • Reaction: The aniline derivative is suspended in a strong acid (e.g., hydrochloric acid) and treated with a solution of sodium nitrite at low temperature (0°C) to form the diazonium salt.[1] This is followed by a base-mediated intramolecular cyclization, often using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO), to yield this compound.[1]

  • Mechanism: The in situ generated diazonium salt is highly reactive. The subsequent cyclization is thought to proceed via a radical mechanism or a related pathway to form the pyrazole ring of the indazole system.

Workflow for Protocol 1:

G Start 4-methoxy-2-methylaniline Step1 Bromination (Br2, Chloroform, 0°C) Start->Step1 Intermediate 2-bromo-4-methoxy-6-methylaniline hydrobromide Step1->Intermediate Step2 Diazotization & Cyclization (NaNO2, HCl, 0°C then KOtBu, DMSO) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via diazotization.

Route 2: Regioselective Bromination of 7-methoxy-1H-indazole

This alternative strategy involves the initial synthesis of 7-methoxy-1H-indazole, followed by a selective bromination at the C4 position. This approach can be advantageous if 7-methoxy-1H-indazole is readily available or more easily synthesized than the pre-functionalized aniline.

Protocol 2: Synthesis of 7-methoxy-1H-indazole

The synthesis of substituted indazoles can be achieved through various methods, including the Jacobson or Davis-Beirut reactions. A common laboratory-scale synthesis might involve the cyclization of a 2-amino-3-methoxybenzaldehyde derivative with a hydrazine source.

Protocol 3: Regioselective C4 Bromination

The key to this route is achieving high regioselectivity in the bromination step. The electronic properties of the indazole ring and the directing effect of the methoxy group are crucial factors.

  • Reaction: 7-methoxy-1H-indazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The choice of solvent can significantly influence the regioselectivity. Solvents like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of heterocycles.[2]

  • Rationale: The methoxy group at the C7 position is an activating group and directs electrophilic substitution to the ortho and para positions. The C4 position is para to the C7-methoxy group, making it electronically favorable for bromination. The C6 position is also activated, but the C4 position is often favored. Computational studies can be employed to predict the most reactive sites for electrophilic attack.[3][4]

  • Optimization: Reaction conditions such as temperature, reaction time, and the stoichiometry of the brominating agent should be carefully optimized to maximize the yield of the desired 4-bromo isomer and minimize the formation of other isomers or poly-brominated products.[5]

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective brominating agent.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), or Hexafluoroisopropanol (HFIP)Solvent polarity and properties can influence reactivity and selectivity.[2]
Temperature 0°C to Room TemperatureTo control the reaction rate and minimize side reactions.
Stoichiometry 1.0 - 1.2 equivalents of NBSTo favor mono-bromination.

Workflow for Protocol 3:

G Start 7-methoxy-1H-indazole Step1 Regioselective Bromination (NBS, Solvent) Start->Step1 Product This compound Step1->Product

Caption: Workflow for the regioselective bromination of 7-methoxy-1H-indazole.

Protecting Group Strategies

For subsequent functionalization of the this compound, particularly at the N1 or N2 positions, the use of protecting groups may be necessary. The indazole NH is acidic and can interfere with certain reactions.

  • N-Protection: Common protecting groups for indazoles include the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can direct lithiation to the C3 position, or the tetrahydropyranyl (THP) group.[6][7][8][9] The choice of protecting group will depend on the desired subsequent transformations and the conditions required for its removal.[6][8]

Downstream Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the C4 position of this compound serves as a valuable handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[10][11]

Protocol 4: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl boronic acid.

  • Reaction: A mixture of this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane/water or DMF) is heated, often under an inert atmosphere.[10][11]

  • Key Considerations:

    • Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency.

    • Base: The base is crucial for the activation of the boronic acid in the catalytic cycle.[11]

    • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Reaction Scheme for Suzuki-Miyaura Coupling:

G Indazole This compound Product 4-Aryl-7-methoxy-1H-indazole Indazole->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst, Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: the construction of the indazole ring from a pre-functionalized aniline or the regioselective bromination of 7-methoxy-1H-indazole. The choice of route will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block and advance their drug discovery programs. Careful optimization of reaction conditions and a thorough understanding of the underlying chemical principles are paramount to achieving high yields and purity.

References

Introduction: The Strategic Importance of C-C Bond Formation on the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the functionalization of 4-Bromo-7-methoxy-1H-indazole. This key heterocyclic scaffold is a cornerstone in the synthesis of numerous compounds with significant biological activity, making its efficient derivatization a critical task for researchers in medicinal chemistry and drug development.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5][6][7] Its broad functional group tolerance, use of generally stable and non-toxic boronic acid reagents, and mild reaction conditions have cemented its status as an indispensable tool.[6][7]

The 1H-indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[2][3][8] The specific substrate, this compound, offers a strategic point for diversification. The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling, while the methoxy group at C7 modulates the electronic properties of the ring system. This application note aims to demystify the process, providing researchers with a robust framework for successfully coupling this valuable building block.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[5][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[5][10]

  • Transmetalation : In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex.[10]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-R]L_n OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Trans->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Boronic Acid (R-B(OH)₂) + Base Boronic->Trans caption General Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.

Special Considerations for N-Heterocyclic Substrates

Coupling reactions involving N-H containing heterocycles like indazole can present unique challenges. The lone pair of electrons on the nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition.[11] Furthermore, the acidic N-H proton can react with the base. Therefore, the choice of catalyst, ligand, and base is especially critical to ensure high reactivity and avoid unwanted side reactions.[11][12]

Optimizing Reaction Parameters: A Scientist's Guide

Achieving a successful coupling with this compound requires careful consideration of several key parameters. The following section explains the rationale behind selecting the optimal components.

The Palladium Catalyst System (Precatalyst & Ligand)

The combination of the palladium source and its coordinating ligand is the heart of the reaction.

  • Palladium Source : Both Pd(0) complexes (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., PdCl₂(dppf)) are effective.[4] Pd(II) sources are often more stable to air and moisture but require an initial reduction step in situ to generate the active Pd(0) species.[4] For NH-free indazoles, Pd(PPh₃)₄ has proven to be a reliable and effective catalyst.[13]

  • Ligands : The ligands stabilize the palladium catalyst and modulate its reactivity. For heterocyclic substrates, bulky and electron-rich phosphine ligands are often preferred.[14]

    • Triphenylphosphine (in Pd(PPh₃)₄) : A standard, versatile, and cost-effective choice that is well-suited for many applications involving bromoindazoles.[6][13]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) : This ligand often provides higher stability and activity, particularly for more challenging couplings.[15]

    • N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful ligands due to their strong σ-donating properties, which form highly stable bonds with palladium, leading to very efficient catalysis.[14][16]

The Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[10] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species.

  • Cesium Carbonate (Cs₂CO₃) : Often the base of choice for challenging couplings, including those with NH-indazoles. Its high solubility in organic solvents and ability to facilitate the reaction without cleaving sensitive protecting groups makes it highly effective.[12][13]

  • Potassium Carbonate (K₂CO₃) : A more common and less expensive option that is effective for many standard couplings.[15]

  • Potassium Phosphate (K₃PO₄) : A stronger base that can be beneficial when dealing with less reactive coupling partners.[11]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).

  • Dioxane/Water or DME/Water : Classic solvent mixtures that work well for a broad range of Suzuki couplings.[4][15]

  • Dioxane/Ethanol/Water : This specific mixture has been shown to be particularly effective for the coupling of bromoindazoles, especially under microwave or high-temperature conditions, leading to complete conversion and good yields.[12][13]

Reaction Temperature & Method
  • Conventional Heating : Reactions are typically heated to ensure a reasonable reaction rate. Temperatures in the range of 80-140 °C are common.[13][15]

  • Microwave Irradiation : This technique offers a significant advantage by dramatically reducing reaction times from many hours to just 1-2 hours, often leading to cleaner reactions and improved yields.[12][13]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the Suzuki-Miyaura coupling on this compound.

Experimental_Workflow start Start: Assemble Glassware reagents Add Reactants: 1. This compound 2. Boronic Acid 3. Base (e.g., Cs₂CO₃) start->reagents degas Degas System: Evacuate and backfill with Argon (3x) reagents->degas solvent Add Degassed Solvents (e.g., Dioxane/EtOH/H₂O) degas->solvent catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) under Argon solvent->catalyst reaction Heat Reaction (Conventional or Microwave) catalyst->reaction workup Reaction Cooled & Quenched (e.g., with Water) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purify Dry, Concentrate & Purify (Column Chromatography) extraction->purify end End: Characterize Product purify->end caption General Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Recommended)

This method is preferred for its speed and efficiency.[12][13]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.051.01.0
Aryl/Heteroaryl Boronic Acid-1.21.2
Cesium Carbonate (Cs₂CO₃)325.821.31.3
Tetrakis(triphenylphosphine)palladium(0)1155.560.10.1 (10 mol%)
1,4-Dioxane (Anhydrous)--3.0 mL
Ethanol--1.5 mL
Water (Degassed)--0.5 mL

Step-by-Step Procedure

  • Setup : To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and cesium carbonate (1.3 mmol).

  • Inert Atmosphere : Seal the vessel and purge with argon for 5 minutes.

  • Solvent Addition : Using a syringe, add the degassed solvent mixture of 1,4-dioxane (3.0 mL), ethanol (1.5 mL), and water (0.5 mL).

  • Catalyst Addition : Under a positive pressure of argon, add Pd(PPh₃)₄ (0.1 mmol).

  • Reaction : Place the vessel in the microwave reactor and irradiate at 140 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is suitable for laboratories not equipped with a microwave reactor.

Materials and Reagents

Same as Protocol 1.

Step-by-Step Procedure

  • Setup : To a sealed tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and cesium carbonate (1.3 mmol).

  • Inert Atmosphere : Evacuate the vessel and backfill with argon. Repeat this cycle three times.

  • Solvent & Catalyst Addition : Add the degassed solvent mixture (Dioxane/EtOH/H₂O, 5 mL total) followed by Pd(PPh₃)₄ (0.1 mmol) under a positive flow of argon.

  • Reaction : Heat the reaction mixture in an oil bath at 140 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification : Follow steps 6-8 from Protocol 1.

Data Summary and Expected Outcomes

The described protocols are robust and applicable to a wide range of aryl and heteroaryl boronic acids. Below is a table summarizing expected results based on literature precedents for similar substrates.[12][13][15]

Boronic Acid PartnerCatalyst (mol%)Base (eq.)Solvent SystemConditionsYield (%)Reference
(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 °C, 4h (Sealed Tube)70-85[13]
Phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)Dioxane/EtOH/H₂O140 °C, 1.5h (MW)78[12]
(4-(trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)Dioxane/EtOH/H₂O140 °C, 2h (MW)69[12]
2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3.0)DME80 °C, 2h60-70[15]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3.0)DME80 °C, 2h75-85[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source).2. Insufficient degassing (oxygen present).3. Inappropriate base or solvent.1. Use a fresh bottle of catalyst or a more robust precatalyst (e.g., a Buchwald precatalyst).2. Ensure thorough degassing of solvents and the reaction vessel.3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system.
Dehalogenation Side Product The Pd-H species is formed, leading to the reduction of the C-Br bond.[4]1. Use rigorously dried and degassed solvents.2. Ensure the base is of high purity.
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4]1. Improve the degassing procedure.2. Use a slight excess of the bromo-indazole starting material if necessary.
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene before coupling.[4][11]1. Use the boronic acid as soon as it is added.2. Consider using a boronate ester (e.g., pinacol ester), which is more stable.3. Minimize reaction time and temperature where possible.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole motif is a privileged scaffold in modern medicinal chemistry, serving as the core of numerous therapeutic agents, particularly in oncology.[1][2] Its unique bioisosteric relationship with indole allows it to engage with a wide array of biological targets, including critical protein kinases. The strategic functionalization of the indazole ring is therefore a paramount objective in drug discovery programs. 4-Bromo-7-methoxy-1H-indazole, in particular, represents a versatile and high-value starting material. The methoxy group at the C7 position can modulate physicochemical properties and engage in key hydrogen bond interactions, while the bromine atom at the C4 position provides a reactive handle for sophisticated molecular elaboration via palladium-catalyzed cross-coupling reactions.[3][4]

This guide provides an in-depth exploration of key palladium-catalyzed transformations of this compound, offering field-proven protocols and mechanistic insights to empower researchers in the synthesis of novel, high-value compounds.

Caption: Structure of this compound.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing carbon-carbon bonds between aromatic systems.[1][5] For the 4-bromoindazole scaffold, this reaction enables the introduction of a diverse array of aryl and heteroaryl moieties, which is fundamental for exploring the structure-activity relationship (SAR) of potential drug candidates.

Mechanistic Rationale & Key Parameters

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Catalyst/Ligand Selection: The choice of ligand is critical. For heteroaromatic substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are highly effective. Pd(dppf)Cl₂ is an excellent, air-stable pre-catalyst that forms the active Pd(0) species in situ.[6] Its ferrocene backbone provides an optimal bite angle and electron-donating properties that facilitate both oxidative addition and reductive elimination.

  • Base & Solvent System: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. A combination of an aqueous inorganic base like K₂CO₃ or Cs₂CO₃ and a water-miscible organic solvent like 1,4-dioxane or DME is standard.[7][8] The water is essential for dissolving the base and facilitating the formation of the boronate.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Transmetalation product_complex Product Complex product_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) product_complex->product start Ar-Br (Indazole) start->ox_add boronic R-B(OH)₂ + Base boronic->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.

ParameterValueMoles (mmol)Rationale
Starting Material This compound1.0Limiting Reagent
Coupling Partner Arylboronic Acid1.2 - 1.5Slight excess ensures complete consumption of starting material.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂0.055 mol% is a standard loading for efficient catalysis.
Base K₂CO₃ or Cs₂CO₃3.0Strong enough to form the boronate without degrading sensitive functional groups.
Solvent 1,4-Dioxane / H₂O (4:1)-Dioxane solubilizes organics; water dissolves the base.
Temperature 80-100 °C-Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Time 8-16 hours-Monitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₂CO₃, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) species can be oxidized by air.

  • Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), followed by the degassed solvent system (e.g., 8 mL 1,4-Dioxane and 2 mL H₂O).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] This reaction enables the coupling of primary and secondary amines, as well as other nitrogen nucleophiles, to the indazole core, providing direct access to a wide range of biologically relevant aniline derivatives.

Mechanistic Rationale & Key Parameters

The mechanism is analogous to other cross-coupling reactions but involves the formation of a palladium-amido complex prior to reductive elimination.[11]

  • Catalyst/Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting, and to prevent undesired side reactions like beta-hydride elimination.[12] Second and third-generation Buchwald ligands like RuPhos or tBuXPhos are often excellent choices for heteroaryl halides.[11]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but is too sterically hindered to act as a competing nucleophile.[11]

Buchwald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Indazole, Amine, Base (NaOtBu) to Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Pd Catalyst, Ligand, and Solvent B->C D 4. Heat to 100-110 °C (8-24 h) C->D E 5. Monitor by LC-MS D->E F 6. Cool, Dilute with EtOAc & H₂O E->F G 7. Aqueous Extraction F->G H 8. Column Chromatography G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol provides a general method for coupling a secondary cyclic amine like morpholine.

ParameterValueMoles (mmol)Rationale
Starting Material This compound1.0Limiting Reagent
Coupling Partner Morpholine1.2Slight excess drives the reaction to completion.
Catalyst Pd₂(dba)₃0.022 mol% Pd source. dba is a weakly coordinating ligand.
Ligand RuPhos0.088 mol%. Bulky, electron-rich ligand essential for C-N reductive elimination.
Base NaOtBu1.4Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or Dioxane-Anhydrous, non-protic solvent is critical.
Temperature 100-110 °C-Higher temperatures are often needed for C-N coupling.
Time 8-24 hours-Typically slower than C-C couplings; monitor for completion.

Step-by-Step Methodology:

  • Reactor Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 mmol) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 mmol), the Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.08 mmol).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by the secondary amine (e.g., morpholine, 1.2 mmol).

  • Reaction: Seal the vessel and heat to 110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the desired N-arylated indazole.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13] This introduces a rigid, linear alkyne linker into the indazole scaffold, a common strategy in the design of kinase inhibitors and molecular probes.

Mechanistic Rationale & Key Parameters

The reaction typically employs a dual-catalyst system. A palladium catalyst activates the aryl bromide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination.[14]

  • Catalyst System: A combination of a Pd(0) source (often formed in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard. The copper co-catalyst accelerates the reaction, allowing for milder conditions.[15] Copper-free conditions have been developed but often require stronger bases or specialized ligands.

  • Base & Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.

Protocol: Copper-Cocatalyzed Sonogashira Coupling
ParameterValueMoles (mmol)Rationale
Starting Material This compound1.0Limiting Reagent
Coupling Partner Terminal Alkyne1.5Excess is used, especially if the alkyne is volatile.
Pd Catalyst PdCl₂(PPh₃)₂0.033 mol% loading is typical.
Cu Co-catalyst Copper(I) Iodide (CuI)0.055 mol% loading facilitates the formation of the copper acetylide.
Base/Solvent Triethylamine (TEA)-Acts as both the base and the primary solvent.
Temperature 60-80 °C-Mild conditions are often sufficient with the dual catalyst system.
Time 4-12 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Reactor Setup: Combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in a flame-dried flask under an inert atmosphere.

  • Solvent and Reagents: Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol).

  • Reaction: Heat the mixture to 70 °C and stir until the starting material is consumed (as determined by TLC/LC-MS).

  • Work-up: Cool the reaction mixture and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is then purified by flash column chromatography to afford the 4-alkynyl-7-methoxy-1H-indazole product.

Heck Reaction: C-C Bond Formation via Vinylation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[16] Applying this to this compound allows for the installation of vinyl groups, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements themselves.

Mechanistic Rationale & Key Parameters

The cycle involves oxidative addition of Pd(0) to the C-Br bond, followed by migratory insertion (carbopalladation) of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product double bond and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[17]

  • Catalyst: Pd(OAc)₂ is a common and effective pre-catalyst. It is reduced in situ to the active Pd(0) species.

  • Base: An organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.

  • Additives: In some cases, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially under solvent-free or biphasic conditions, to improve reaction rates and yields.[18]

Protocol: Heck Vinylation with an Acrylate
ParameterValueMoles (mmol)Rationale
Starting Material This compound1.0Limiting Reagent
Coupling Partner n-Butyl Acrylate1.5Slight excess of the alkene partner is standard.
Catalyst Pd(OAc)₂0.022 mol% is often sufficient for activated alkenes.
Ligand PPh₃0.044 mol%. Stabilizes the Pd(0) catalyst.
Base Triethylamine (TEA)2.0Acts as the HBr scavenger.
Solvent DMF or Acetonitrile-Polar aprotic solvents are typically used.
Temperature 100-120 °C-High temperatures are generally required for the Heck reaction.
Time 12-24 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Reactor Setup: In a sealed tube or pressure vessel, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the solvent (e.g., DMF, 5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol).

  • Reaction: Securely seal the vessel and heat the mixture to 120 °C with vigorous stirring.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the vinylated indazole.

References

Application Notes & Protocols: Strategic Functionalization of the 4-Bromo-7-methoxy-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a bioisostere for other key heterocycles like indole and benzimidazole, enabling it to interact with a wide array of biological targets.[1] Consequently, indazole derivatives are integral components of numerous therapeutic agents approved for use in oncology, anti-inflammatory treatments, and as antiemetics.[2][3]

The 4-Bromo-7-methoxy-1H-indazole scaffold represents a particularly versatile and strategic starting material for drug discovery programs. The methoxy group at the 7-position can influence the electronic environment and regioselectivity of subsequent reactions, while the bromine atom at the 4-position serves as a robust synthetic handle for introducing molecular diversity through modern cross-coupling chemistry. This guide provides a detailed exploration of key functionalization strategies for this scaffold, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: N-Functionalization of the Indazole Core — A Tale of Two Nitrogens

A primary challenge in the functionalization of 1H-indazoles is the presence of two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation or arylation often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[4][5] The regiochemical outcome is a delicate balance of thermodynamic and kinetic factors, heavily influenced by the steric and electronic nature of the indazole substituents, the choice of base and solvent, and the electrophile itself.[1][6][5]

The 1H-indazole tautomer is generally more thermodynamically stable than its 2H-counterpart.[4][7] This intrinsic property can be exploited to favor N-1 substitution under conditions that permit equilibration.[1] Conversely, steric hindrance around the N-1 position, particularly from a substituent at the C-7 position like our methoxy group, can kinetically favor the formation of the N-2 isomer.[1][6]

Workflow for Indazole N-Alkylation

N_Alkylation_Workflow cluster_products Regioisomeric Products Indazole 4-Bromo-7-methoxy- 1H-indazole Base Base Selection (e.g., NaH, Cs2CO3) Indazole->Base Deprotonation Alkylating_Agent Alkylating Agent (R-X) Base->Alkylating_Agent Nucleophilic Attack Solvent Solvent Choice (e.g., THF, DMF) Conditions Reaction Conditions (Temp, Time) N1_Product N-1 Alkylated (Thermodynamic Product) Alkylating_Agent->N1_Product Path A N2_Product N-2 Alkylated (Kinetic Product) Alkylating_Agent->N2_Product Path B

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Regioselective N-1 Alkylation via Thermodynamic Control

This protocol is designed to favor the formation of the more stable N-1 alkylated product by using a strong, non-nucleophilic base that irreversibly deprotonates the indazole, allowing the subsequent alkylation to proceed on the most stable anion.

Causality: Sodium hydride (NaH) is a strong base that deprotonates the indazole to form a sodium indazolide salt. In aprotic solvents like THF, the N-1 anion is thermodynamically favored. The subsequent reaction with an alkyl halide proceeds preferentially at this N-1 position.[1][4][5]

Detailed Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[5]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.

Base/SolventAlkylating AgentTypical N-1:N-2 RatioReference
NaH / THFPrimary Alkyl Bromide>95:5[1][6]
NaH / THFBenzyl Bromide>90:10[1]
K₂CO₃ / DMFPrimary Alkyl IodideVariable, often near 1:1[5]

Table 1: Influence of Conditions on N-Alkylation Regioselectivity.

Protocol 2: Favoring N-2 Alkylation under Mitsunobu Conditions

For the this compound scaffold, the steric bulk of the 7-methoxy group can be used to influence regioselectivity. The Mitsunobu reaction provides an alternative pathway that often favors N-2 alkylation for sterically hindered indazoles.

Causality: The Mitsunobu reaction proceeds through a different mechanism involving a phosphonium intermediate. The steric hindrance at the N-1 position caused by the adjacent 7-methoxy group can make the N-2 position more accessible for the bulky intermediate, leading to a kinetic preference for N-2 substitution.[8]

Detailed Experimental Protocol:

  • Preparation: To a round-bottom flask, dissolve the this compound (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[5]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC/LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue, containing triphenylphosphine oxide and the hydrazine byproduct, can be purified directly by flash column chromatography on silica gel to separate the N-1 and N-2 alkylated isomers.

Part 2: C-4 Functionalization via Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond at the C-4 position is an ideal anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds.[9][10] The Suzuki-Miyaura reaction is particularly powerful due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[11][12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-Br(L2) (Palladacycle) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R-Pd(II)-R'(L2) Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim Product R-R' (Coupled Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArBr Indazole-Br ArBr->OxAdd ArBOH2 R'-B(OH)2 + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: C-4 Arylation via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling aryl or heteroaryl boronic acids to the C-4 position of the indazole scaffold.

Causality: A Pd(0) species, generated in situ, undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). Finally, reductive elimination yields the C-C coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Detailed Experimental Protocol:

  • Preparation: In a microwave vial or Schlenk tube, combine the N-protected 4-Bromo-7-methoxy-indazole (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv).[12][13]

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture with stirring. Typical conditions are 80-100 °C for 12-18 hours. Microwave heating can significantly reduce reaction times.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the C-4 functionalized indazole.

CatalystBaseSolventTemperature (°C)Typical YieldReference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Good to Excellent[11]
Pd(PPh₃)₄Cs₂CO₃DMF90Good to Excellent[10]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100Good to Excellent[9]

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling on Bromo-Indazoles.

Part 3: Advanced Functionalization Horizons

While N-alkylation and C-4 cross-coupling are the most direct functionalization pathways, the this compound scaffold is amenable to a broader range of transformations for late-stage diversification.

  • C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, which is a highly atom-economical strategy.[14][15] For the indazole core, transition-metal-catalyzed C-H activation can be directed to positions such as C-3 or C-5, offering alternative routes to novel analogues.[7][16][17] These reactions often require specific directing groups and careful optimization but represent a powerful tool for scaffold elaboration.

  • Other Cross-Coupling Reactions: The versatile C-4 bromine atom is not limited to Suzuki couplings. It can readily participate in other palladium- or copper-catalyzed reactions, including:

    • Buchwald-Hartwig Amination: For the introduction of C-N bonds.

    • Sonogashira Coupling: For the installation of alkynes.

    • Heck and Stille Couplings: For alternative C-C bond formations.

Conclusion

The this compound is a high-value scaffold that provides multiple avenues for synthetic diversification. By understanding the underlying principles of regioselectivity in N-alkylation and leveraging the power of palladium-catalyzed cross-coupling at the C-4 position, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided herein serve as a robust foundation for the strategic exploration of this privileged chemical space in the pursuit of new therapeutic agents.

References

Application Notes: 4-Bromo-7-methoxy-1H-indazole as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] Within the vast landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[1] Its defining feature is the bicyclic system's ability to act as a bioisostere of purine, forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a fundamental requirement for potent inhibition.[2]

This application note focuses on the strategic utility of a key intermediate, 4-Bromo-7-methoxy-1H-indazole , in the synthesis of next-generation kinase inhibitors. We will explore the causality behind its design, detail its primary synthetic transformations, and provide robust, field-proven protocols for its application in drug discovery workflows.

The Strategic Advantage of this compound

The efficacy of this compound as a synthetic building block is not accidental; it is a result of deliberate structural design that provides medicinal chemists with orthogonal handles for molecular elaboration.

  • The C4-Bromo Group: A Versatile Handle for Cross-Coupling. The bromine atom at the 4-position is the primary site for diversification. It is strategically placed to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This allows for the introduction of various aryl, heteroaryl, or amino substituents that can be directed toward the solvent-exposed region of the ATP-binding site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

  • The Indazole Core: The Hinge-Binding Pharmacophore. The 1H-indazole core is the anchor of the molecule. The N1-H and N2 atoms are perfectly positioned to form two canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.

  • The C7-Methoxy Group: A Key Modulator. The methoxy group at the C7 position is a critical modulator of the molecule's properties.[4] Its presence can significantly influence:

    • Potency and Selectivity: The methoxy group can form favorable interactions within the ATP binding pocket or, conversely, create steric hindrance to reduce off-target activity.[4]

    • Physicochemical Properties: As a hydrogen bond acceptor with moderate lipophilicity, it can improve solubility and metabolic stability.[5]

    • Synthetic Regioselectivity: The electronic nature of the methoxy group can influence the regioselectivity of subsequent reactions, such as N-alkylation.[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Strategic elements of this compound."

Key Synthetic Transformations and Protocols

The true power of this compound lies in its capacity for controlled, sequential functionalization. The general workflow involves protecting the indazole nitrogen, performing a cross-coupling reaction at the C4 position, and then deprotecting to yield the final scaffold ready for further modification if needed.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption: "General synthetic workflow for functionalizing the scaffold."

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties at the C4 position. The electron-rich nature of the 7-methoxy-indazole ring necessitates careful selection of a palladium catalyst and ligand system to ensure efficient oxidative addition.[7][8]

Objective: To couple an arylboronic acid with N-protected this compound.

Materials:

  • N-SEM-protected this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Reaction vessel (e.g., microwave vial or sealed tube)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel, add N-protected this compound, the corresponding arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 100-140 °C with vigorous stirring for 2-12 hours. Microwave irradiation can often shorten reaction times significantly.[9]

  • Monitoring: Track the reaction progress by TLC or LC-MS until the consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-7-methoxy-indazole product.

Causality and Insights:

  • Why Pd(PPh₃)₄? This catalyst is often effective for the coupling of electron-rich aryl bromides. For more challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) source like Pd₂(dba)₃ may provide better results.[10]

  • Why a Dioxane/Water Mixture? This solvent system is excellent for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. The water is crucial for the transmetalation step of the catalytic cycle.[11]

  • Why Cs₂CO₃? Cesium carbonate is a strong yet non-nucleophilic base that effectively promotes the reaction without significant side reactions. Other bases like K₂CO₃ or K₃PO₄ can also be effective.[10]

Catalyst SystemBaseSolventTypical Yield RangeReference
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O70-90%[3][12]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O85-95%[10]
PdCl₂(dppf)Na₂CO₃DME/H₂O65-85%[13]

Table 1: Representative conditions for Suzuki-Miyaura coupling on bromo-indazole scaffolds.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, allowing for the installation of primary or secondary amines at the C4 position. This is a common strategy for building inhibitors that interact with specific residues or the solvent front.[14]

Objective: To couple a primary or secondary amine with N-protected this compound.

Materials:

  • N-SEM-protected this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane, degassed

  • Schlenk tube or sealed vial

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Reagent Addition: Add the N-protected this compound.

  • Solvent and Amine: Add the degassed anhydrous solvent, followed by the amine, via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 4-amino-7-methoxy-indazole derivative.[15]

Causality and Insights:

  • Why Pd₂(dba)₃ and XPhos? This combination forms a highly active catalytic system. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition of the aryl bromide and the final, often rate-limiting, reductive elimination step to form the C-N bond.[16] For indazole substrates, ligands like tBuXPhos have also shown high efficacy.[14]

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is a common choice, but other bases like LHMDS or Cs₂CO₃ can be used, especially for sensitive substrates.[14]

  • Why Anhydrous Conditions? The organometallic species in the Buchwald-Hartwig catalytic cycle are sensitive to moisture, which can deactivate the catalyst. Therefore, the use of dry solvents and an inert atmosphere is critical for high yields.

dot graph G { layout=dot; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption: "Conceptual binding mode of a functionalized indazole inhibitor."

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its well-defined points of functionalization allow for the systematic exploration of structure-activity relationships (SAR). The C4-bromo position serves as a reliable anchor for introducing diversity via modern cross-coupling chemistry, while the C7-methoxy group provides a subtle yet powerful means to modulate the biological and physical properties of the final compound. The protocols outlined herein provide a robust foundation for researchers, scientists, and drug development professionals to leverage this key intermediate in their discovery programs.

References

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents due to its bioisosteric relationship with indole.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of many drug candidates.[3][4][5] However, the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to a significant synthetic challenge: the control of regioselectivity.[4][6]

Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield of the desired product.[3][7] The regiochemical outcome is delicately balanced by a variety of factors, including the choice of base, solvent, the nature of the alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][6] This application note provides a comprehensive guide for researchers, detailing two distinct and reliable protocols for the regioselective N-alkylation of a specific, functionalized substrate: 4-Bromo-7-methoxy-1H-indazole. The protocols are designed to favor either the N1 or N2 position, providing chemists with the tools to selectively synthesize the desired isomer for downstream applications in drug discovery and development.

The Chemistry of Regioselectivity: N1 vs. N2 Alkylation

The key to controlling the N-alkylation of indazole lies in understanding the interplay between thermodynamic and kinetic control. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][6] Consequently, reaction conditions that allow for equilibration will typically favor the formation of the more stable N1-alkylated product.[8][9]

  • Thermodynamic Control (Favoring N1): The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a moderately polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[4][6][10] The prevailing hypothesis suggests that after deprotonation, the sodium cation may coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and thereby directing alkylation to the N1 position.[9][11]

  • Kinetic Control & Steric Influence (Favoring N2): Conversely, N2-alkylation can be favored under different conditions. The presence of a bulky substituent at the C7 position, such as the methoxy group in this compound, can sterically encumber the adjacent N1 position.[8][9] This steric hindrance can override the inherent thermodynamic preference, directing the alkylating agent to the more accessible N2 position. Conditions employing weaker bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, Dioxane) or specialized methods like the Mitsunobu reaction often result in significant amounts of the N2 isomer.[1][3][6] For substrates with C7 electron-withdrawing groups, excellent N2 regioselectivity has been observed even with NaH in THF.[1][4][10]

The following diagram illustrates the key factors governing this critical regiochemical decision.

G cluster_outcomes Regiochemical Outcome Base Base N1 N1-Alkylation (Thermodynamic Product) Base->N1 Strong (NaH) N2 N2-Alkylation (Kinetic Product) Base->N2 Weaker (Cs₂CO₃) Solvent Solvent Solvent->N1 Less Polar (THF) Solvent->N2 Polar (DMF) Sterics Steric Hindrance (e.g., C7-substituent) Sterics->N2 High Electronics Electronic Effects

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

General Experimental Workflow

The overall process for the N-alkylation of this compound follows a standard sequence of deprotonation, electrophilic attack, workup, and purification. Careful execution under an inert atmosphere is critical for success, especially when using reactive bases like sodium hydride.

G start Start: This compound in Anhydrous Solvent deprotonation 1. Deprotonation Add Base (e.g., NaH) Stir at 0°C to RT start->deprotonation alkylation 2. Alkylation Add Alkylating Agent (R-X) Stir at RT or Heat deprotonation->alkylation monitoring 3. Reaction Monitoring (TLC) alkylation->monitoring workup 4. Aqueous Workup Quench, Extract, Dry monitoring->workup Upon Completion purification 5. Purification (Silica Gel Chromatography) workup->purification product End: Isolated N1 or N2 Product purification->product

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized to favor the formation of the thermodynamically more stable N1-alkylated isomer by using sodium hydride in tetrahydrofuran.[4][6][8]

Materials and Reagents

Reagent/MaterialGradeTypical Supplier
This compound>97%Commercial
Sodium Hydride (NaH)60% dispersion in oilCommercial
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercial
Saturated Aqueous NH₄ClACS GradeIn-house prep
Ethyl Acetate (EtOAc)ACS GradeCommercial
BrineACS GradeIn-house prep
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial
Silica Gel230-400 meshCommercial

Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and proper quenching procedures for residual NaH.

  • Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed as a change in the appearance of the suspension.

  • Alkylation: Add the alkylating agent (1.1-1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired N1-alkylated product.

Protocol 2: N2-Favored Alkylation (Steric Influence)

This protocol leverages the steric hindrance of the C7-methoxy group to favor alkylation at the N2 position. Cesium carbonate is used as a milder base in a solvent that can facilitate the reaction.[1][3]

Materials and Reagents

Reagent/MaterialGradeTypical Supplier
This compound>97%Commercial
Cesium Carbonate (Cs₂CO₃)>99%Commercial
Anhydrous Dioxane or DMFDriSolv®Commercial
Alkyl Tosylate or Halide (e.g., Methyl Tosylate)Reagent GradeCommercial
WaterDI GradeIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercial
BrineACS GradeIn-house prep
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial
Silica Gel230-400 meshCommercial

Step-by-Step Procedure

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv) and Cesium Carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous dioxane or DMF to achieve a concentration of approximately 0.1 M.

  • Alkylation: Add the alkylating agent (e.g., alkyl tosylate, 1.5 equiv) to the suspension at room temperature.[3]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[3]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume).

  • Washing & Drying: Combine the organic layers and wash with water and brine to remove residual DMF or dioxane. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The N1 and N2 isomers may have similar polarities, so careful selection of the eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is crucial for separation.

Characterization and Analysis

Distinguishing between the N1 and N2 alkylated isomers is unequivocally achieved using NMR spectroscopy, particularly 2D HMBC experiments.[1][6]

  • N1-Alkylated Isomer: A key correlation will be observed in the HMBC spectrum between the protons of the N-alkyl group (specifically the CH₂ or CH₃ group attached to the nitrogen) and the C7a carbon of the indazole ring.[1]

  • N2-Alkylated Isomer: The HMBC spectrum will show a clear correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[1]

Table of Expected Outcomes

ProtocolBase/SolventAlkylating AgentExpected Major ProductTypical N1:N2 RatioNotes
1NaH / THFR-XN1-alkylated>10:1The standard for high N1 selectivity.[4][6]
2Cs₂CO₃ / DioxaneR-OTsN2-alkylatedVariable, favors N2The C7-methoxy group sterically promotes N2 substitution. Final ratio is substrate-dependent.[3]
-K₂CO₃ / DMFR-XMixture~1:1 to 1:1.5Often leads to poor selectivity and requires chromatographic separation.[3][7]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-7-methoxy-1H-indazole in Medicinal Chemistry

This compound is a vital heterocyclic building block in the landscape of modern drug discovery and development. The indazole scaffold is a privileged structure, frequently found in compounds exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The specific substitution pattern of a bromine atom at the 4-position and a methoxy group at the 7-position provides medicinal chemists with key strategic advantages. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. The methoxy group, on the other hand, can modulate the electronic properties and metabolic stability of potential drug candidates. This application note provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this important intermediate, beginning with the formation of 7-methoxy-1H-indazole followed by its regioselective bromination.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-step sequence. The first step involves the construction of the indazole ring system through the condensation of a suitably substituted benzaldehyde with hydrazine. The second step is the regioselective bromination of the electron-rich aromatic ring of the indazole.

Part 1: Synthesis of 7-methoxy-1H-indazole

This initial step focuses on the formation of the core indazole structure. The chosen synthetic route involves the cyclization of 2-amino-3-methoxybenzaldehyde with hydrazine hydrate. This reaction is a classic and reliable method for constructing the indazole ring.

Reaction Scheme: Formation of 7-methoxy-1H-indazole

Caption: Synthesis of 7-methoxy-1H-indazole.

Experimental Protocol: Synthesis of 7-methoxy-1H-indazole

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-3-methoxybenzaldehyde≥98%Commercial Source
Hydrazine hydrate (50-60%)Reagent GradeCommercial Source
Ethanol (EtOH), anhydrousACS GradeCommercial Source
Glacial Acetic AcidACS GradeCommercial Source
Saturated Sodium Bicarbonate (aq)Laboratory Prepared-
BrineLaboratory Prepared-
Anhydrous Sodium SulfateACS GradeCommercial Source

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methoxybenzaldehyde (10.0 g, 66.1 mmol).

  • Add 100 mL of ethanol to the flask and stir until the solid is fully dissolved.

  • Carefully add hydrazine hydrate (6.4 mL, ~66.1 mmol, 1.0 equiv.) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filter the resulting precipitate through a Büchner funnel and wash the solid with a small amount of cold ethanol.

  • To further purify the product, dissolve the crude solid in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-methoxy-1H-indazole as a solid.

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Regioselective Bromination of 7-methoxy-1H-indazole

The second step involves the electrophilic aromatic substitution on the 7-methoxy-1H-indazole ring to introduce a bromine atom at the C4 position. The methoxy group at C7 is an ortho-para directing group, making the C6 and C4 positions susceptible to electrophilic attack. Careful control of reaction conditions is crucial to achieve the desired regioselectivity. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.

Reaction Scheme: Bromination of 7-methoxy-1H-indazole

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-methoxy-1H-indazoleSynthesized in Part 1-
N-Bromosuccinimide (NBS)≥98%Commercial Source
Acetonitrile (ACN), anhydrousACS GradeCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Saturated Sodium Thiosulfate (aq)Laboratory Prepared-
Saturated Sodium Bicarbonate (aq)Laboratory Prepared-
BrineLaboratory Prepared-
Anhydrous Magnesium SulfateACS GradeCommercial Source

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve 7-methoxy-1H-indazole (5.0 g, 33.7 mmol) in 100 mL of anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (6.0 g, 33.7 mmol, 1.0 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Once the starting material is consumed, quench the reaction by adding 50 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane (100 mL) and water (50 mL).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced

Application Notes and Protocols: The Strategic Use of 4-Bromo-7-methoxy-1H-indazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique bicyclic structure, comprising a fusion of benzene and pyrazole rings, allows it to act as a versatile bioisostere of indole, engaging in crucial hydrogen bonding and other non-covalent interactions within enzyme active sites. Among the vast library of functionalized indazoles, 4-Bromo-7-methoxy-1H-indazole emerges as a particularly strategic building block for drug discovery and development.

The substitution pattern of this molecule is key to its synthetic utility. The bromine atom at the C4 position serves as a robust and versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the electron-donating methoxy group at the C7 position modulates the electronic character of the ring system and can provide an additional interaction point for target binding. The reactive N-H bond of the pyrazole ring offers a further site for derivatization, influencing the compound's tautomeric form and pharmacokinetic properties. This trifecta of functionalities makes this compound an ideal starting point for constructing complex molecular architectures, most notably as an intermediate in the synthesis of potent kinase inhibitors and PARP inhibitors like Niraparib.

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols for its use in cornerstone organic reactions.

Section 1: Synthesis of the Core Building Block

The reliable synthesis of the starting material is paramount. A common and effective route to this compound begins with 4-methoxy-2-methyl aniline. The process involves a regioselective bromination followed by a diazotization and intramolecular cyclization sequence.

Protocol 1: Synthesis of this compound

Step 1: Bromination of 4-methoxy-2-methyl aniline

  • Cool a solution of 4-methoxy-2-methyl aniline (1.0 equiv) in a suitable solvent like chloroform to 0°C in an ice bath.

  • Add a solution of bromine (1.0 equiv) in chloroform dropwise to the cooled solution, maintaining the temperature at 0°C.

  • Allow the reaction to stir for 3 hours at 0°C.

  • Concentrate the reaction mixture under reduced pressure. The resulting hydrobromide salt is often carried forward without extensive purification.

Step 2: Diazotization and Cyclization

  • Suspend the 2-bromo-4-methoxy-6-methyl aniline hydrobromide (1.0 equiv) from the previous step in aqueous hydrochloric acid (e.g., 8 M) and cool to 0°C.

  • Add a solution of sodium nitrite (1.05 equiv) in water dropwise, keeping the internal temperature below 5°C. Stir for 10-15 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium tert-butoxide (8.0 equiv) in dimethyl sulfoxide (DMSO).

  • Transfer the cold diazonium salt solution via cannula into the potassium tert-butoxide solution. A cold water bath can be used to manage the exotherm.

  • After the addition is complete, pour the reaction mixture into ice water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forging carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction provides a direct pathway to install a diverse range of aryl and heteroaryl substituents at the C4 position, a critical step in building the core structures of many kinase inhibitors.

Causality Behind Protocol Choices: The success of a Suzuki coupling hinges on the precise combination of catalyst, ligand, base, and solvent.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for aryl bromides due to its pre-coordination and stability.

  • Base: Cesium carbonate (Cs₂CO₃) is often superior to other bases like K₂CO₃ as its greater solubility and basicity can accelerate the transmetalation step, which is often rate-limiting.

  • Solvent System: A mixture of dioxane, ethanol, and water is highly effective. Dioxane solubilizes the organic components, while water is necessary to dissolve the base and facilitate the boronic acid chemistry.

Caption: General workflow for the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a microwave vial or sealed tube, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and cesium carbonate (1.3-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%).

  • Add the degassed solvent system, for example, a mixture of dioxane, ethanol, and water (e.g., 6:3:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100-140°C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to afford the desired 4-arylated indazole derivative.

ParameterOptimized ConditionRationaleReference
Catalyst Pd(PPh

Troubleshooting & Optimization

Overcoming regioselectivity issues in 4-Bromo-7-methoxy-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-7-methoxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this versatile but challenging heterocyclic scaffold. The inherent asymmetry and tautomeric nature of the indazole core often lead to significant regioselectivity issues. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Introduction: The Regioselectivity Challenge of Substituted Indazoles

The 1H-indazole scaffold can exist in equilibrium with its 2H-indazole tautomer.[1][2][3] While the 1H-tautomer is generally more thermodynamically stable, the small energy difference allows for reactivity at both the N1 and N2 positions, particularly under basic conditions.[3][4] In this compound, this inherent challenge is compounded by the electronic and steric influences of its substituents. The 7-methoxy group, in particular, exerts significant steric hindrance around the N1 position, profoundly impacting the outcome of reactions like N-alkylation and N-arylation.

This guide will dissect these issues and provide clear, actionable protocols to steer your reactions toward the desired regioisomer.

Figure 1: Tautomeric equilibrium in this compound.

Frequently Asked Questions & Troubleshooting Guides
Topic 1: N-Alkylation and N-Arylation Reactions

Question 1: I'm trying to N-alkylate this compound and I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: This is the most common challenge with substituted indazoles. The N1/N2 product ratio is a result of a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and the electrophile itself.[1][2]

  • Thermodynamic Control (Favors N1): The N1-alkylated product is generally the more thermodynamically stable isomer. To favor this product, you need conditions that allow for equilibration from the initially formed (kinetically favored) N2-isomer to the more stable N1-isomer.[5]

  • Kinetic Control (Favors N2): The N2 position is often more sterically accessible and its nitrogen lone pair is considered more nucleophilic, leading to a faster initial reaction. For this compound, the steric bulk of the 7-methoxy group further hinders the N1 position, making the kinetic N2 product even more likely under many conditions.[6][7]

Causality Behind Experimental Choices:

  • Base/Solvent System: The choice of base is critical. Strong, non-coordinating bases in non-polar solvents tend to favor the thermodynamic N1 product. For example, sodium hydride (NaH) in tetrahydrofuran (THF) generates the indazolide anion. The sodium cation can then chelate with the N2 nitrogen and the oxygen of a C3 substituent (if present), sterically directing the electrophile to the N1 position.[5][7][8] In contrast, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF or DMSO often lead to mixtures or favor the kinetic N2 product.[8]

  • Temperature: Higher temperatures can promote the equilibration of the kinetic N2 product to the more stable thermodynamic N1 product.[9]

Troubleshooting & Optimization Guide: N-Alkylation

Observed Problem Potential Cause Suggested Solution
High proportion of N2-isomer when N1 is desired Reaction is under kinetic control. The 7-methoxy group is sterically blocking N1.1. Switch to a thermodynamic-favoring system: Use NaH as the base in an ethereal solvent like THF.[5][7][10] 2. Increase reaction temperature (e.g., from room temperature to 50-60 °C) to allow for equilibration to the more stable N1-isomer.[1][9]
High proportion of N1-isomer when N2 is desired Reaction is under thermodynamic control.1. Employ a kinetic-favoring system: Use Cs2CO3 or K2CO3 in a polar aprotic solvent like DMF at a lower temperature.[8] 2. Use a bulkier electrophile: This can sometimes enhance selectivity for the more accessible N2 position.
Low overall yield / Decomposition Strong base is reacting with other functional groups or the electrophile is unstable under the conditions.1. Use a milder base like K2CO3. 2. Lower the reaction temperature. 3. Ensure starting materials are pure and the reaction is under an inert atmosphere.

Experimental Protocol: Selective N1-Alkylation (Thermodynamic Control)

This protocol is adapted from methodologies known to favor N1 substitution.[5][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. If the reaction is sluggish, gentle heating to 50 °C may be required.[1]

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Alkylation_Workflow Start Goal: N-Alkylation of This compound Decision Desired Isomer? Start->Decision N1_Path N1 (Thermodynamic) Decision->N1_Path N1 N2_Path N2 (Kinetic) Decision->N2_Path N2 N1_Conditions Conditions: • Base: NaH • Solvent: THF • Temp: RT to 50°C N1_Path->N1_Conditions N2_Conditions Conditions: • Base: Cs2CO3 / K2CO3 • Solvent: DMF • Temp: 0°C to RT N2_Path->N2_Conditions End Purify Isomers via Column Chromatography N1_Conditions->End N2_Conditions->End

Figure 2: Decision workflow for regioselective N-alkylation.

Topic 2: Metal-Catalyzed Cross-Coupling Reactions

Question 2: My Suzuki-Miyaura coupling at the C4-bromo position is inefficient. What are the common causes and how can I optimize the reaction?

Answer: Suzuki-Miyaura couplings on NH-free indazoles can be tricky.[11] The acidic NH proton can interfere with the basic conditions required for the catalytic cycle, and the indazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.

Common Pitfalls & Solutions:

  • Inadequate Base: The base in a Suzuki reaction has two roles: to activate the boronic acid by forming a more nucleophilic boronate species, and to neutralize the acid generated in the cycle.[12] For indazole substrates, a strong enough base is needed to also deprotonate the indazole NH, preventing it from interfering.

    • Solution: Use a robust base like K2CO3, Cs2CO3, or K3PO4 (at least 3 equivalents) to ensure both boronic acid activation and indazole deprotonation.[13][14]

  • Catalyst/Ligand Mismatch: The electron-rich nature of the indazole ring requires a suitable palladium catalyst and ligand system.

    • Solution: A common and effective system is Pd(PPh3)4 or a combination of a Pd(II) precatalyst like PdCl2(dppf) with an appropriate phosphine ligand.[14] The dppf ligand is often robust enough for these types of couplings.

  • Solvent Choice: The solvent must be able to dissolve the organic substrate and the inorganic base and facilitate the reaction at elevated temperatures.

    • Solution: A mixture of an organic solvent and water, such as 1,4-dioxane/water or DME/water, is standard.[14] This helps dissolve the boronic acid and the inorganic base.

Optimized Protocol: Suzuki-Miyaura Coupling at C4

This protocol is based on established methods for cross-coupling of bromo-indazoles.[13]

  • Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K2CO3, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl2(dppf)·CH2Cl2 (5 mol %).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the reaction mixture to 90-110 °C for 4-12 hours. Monitor progress by LC-MS. Microwave irradiation can often shorten reaction times significantly.

  • Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by flash chromatography.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L2) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Diaryl Boronate Ar'-B(OH)3- Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Indazole-Br ArylHalide->OxAdd Base Base (e.g., K2CO3) Base->Boronate Activation BoronicAcid Ar'-B(OH)2 BoronicAcid->Boronate

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Question 3: I am attempting a Buchwald-Hartwig amination at the C4 position. What ligand and base combination is recommended for this substrate?

Answer: Buchwald-Hartwig amination on this electron-rich heterocycle requires a highly active catalyst system.[15] The free NH of the indazole can act as a competing nucleophile, and the substrate can be prone to decomposition under harsh conditions.

Key Considerations:

  • Ligand Choice: Sterically hindered, electron-rich biaryl phosphine ligands are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition. For challenging heterocyclic substrates, ligands like tBuXPhos , RuPhos , or BrettPhos are excellent starting points.[16]

  • Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a strong base that often gives high reaction rates but can be incompatible with sensitive functional groups.[16] Weaker bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are milder alternatives, though they may require higher temperatures or longer reaction times.[17]

  • N-Protection Strategy: If side reactions involving the indazole NH are problematic (e.g., competitive amination or catalyst inhibition), temporary protection of the N1 position is a robust strategy. A p-methoxybenzyl (PMB) or Boc group can be used and removed after the coupling.

Starting Protocol: Buchwald-Hartwig Amination at C4

  • Setup: To an oven-dried vial inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol %), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagents: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na2SO4, concentrate, and purify by column chromatography.

References

Technical Support Center: Synthesis of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

The synthesis of substituted indazoles like this compound is a critical process in medicinal chemistry due to the prevalence of the indazole core in a wide range of pharmacologically active compounds. A common and practical synthetic route involves the bromination of a substituted aniline followed by diazotization and intramolecular cyclization. This guide will focus on troubleshooting the side reactions that can occur during this synthetic sequence.

A plausible and frequently utilized synthetic pathway for this compound begins with 4-methoxy-2-methylaniline. The synthesis can be conceptually divided into two main stages:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-methoxy-2-methylaniline.

  • Diazotization and Cyclization: Conversion of the resulting aminobromotoluene derivative into the final indazole product.

This guide is structured to address specific issues you might encounter in each of these stages in a question-and-answer format.

Troubleshooting Guide: Side Reactions and Impurities

Part 1: Electrophilic Bromination of 4-methoxy-2-methylaniline

The first stage of the synthesis involves the bromination of 4-methoxy-2-methylaniline. The methoxy and amino groups are strong activating, ortho-, para-directing groups, while the methyl group is a weaker activating, ortho-, para-director. This can lead to challenges in controlling the regioselectivity and extent of bromination.

Answer:

The formation of over-brominated products is a common issue due to the highly activated nature of the 4-methoxy-2-methylaniline starting material. The strong electron-donating amino and methoxy groups make the aromatic ring highly susceptible to electrophilic attack.

Root Cause Analysis:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂, NBS) will inevitably lead to multiple brominations.

  • Reaction Temperature: Higher reaction temperatures increase the reaction rate and can decrease selectivity, favoring the formation of thermodynamically stable, more substituted products.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Aim for a 1:1 molar ratio of the brominating agent to the aniline. It is often beneficial to use a slight excess of the aniline to ensure the complete consumption of the brominating agent.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and enhance selectivity.

  • Slow Addition of Reagent: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions on the same molecule.

  • Choice of Brominating Agent: Consider using a milder brominating agent than elemental bromine. N-Bromosuccinimide (NBS) is often a good alternative for selective monobromination of activated aromatic rings.

  • Solvent Selection: Employ a less polar solvent to potentially temper the reactivity. While acetic acid is common, exploring solvents like dichloromethane or chloroform might offer better control.

Experimental Protocol for Selective Mono-bromination:

  • Dissolve 4-methoxy-2-methylaniline (1.0 eq.) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve N-bromosuccinimide (1.0 eq.) in the same solvent and add it to the addition funnel.

  • Add the NBS solution dropwise to the aniline solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Answer:

Achieving the correct regioselectivity is crucial. The desired product for the subsequent cyclization is 2-bromo-4-methoxy-6-methylaniline. However, bromination could potentially occur at other positions on the ring.

Root Cause Analysis:

The directing effects of the substituents on the aniline ring determine the position of bromination. The -NH₂ and -OCH₃ groups are strong ortho-, para-directors, while the -CH₃ group is a weaker ortho-, para-director. The position of bromination is a result of the interplay of these directing effects and steric hindrance.

Troubleshooting Flowchart for Regioselectivity Issues:

start Poor Regioselectivity in Bromination cause1 Dominance of electronic effects leading to undesired isomers start->cause1 cause2 Steric hindrance not effectively guiding the reaction start->cause2 solution1 Utilize a bulkier brominating agent to favor less sterically hindered positions. cause1->solution1 solution2 Protect the amino group to modulate its directing effect and increase steric bulk. cause2->solution2 protocol1 Protocol: Use a sterically demanding brominating agent like 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. solution1->protocol1 protocol2 Protocol: Acetylate the amino group before bromination, then deprotect. solution2->protocol2

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

  • Protecting Group Strategy: The strong activating and directing effect of the amino group can be modulated by introducing a protecting group, such as an acetyl group. The resulting acetanilide is less activated, and the bulkier acetyl group can sterically direct the incoming electrophile.

    • Protocol:

      • React 4-methoxy-2-methylaniline with acetic anhydride to form the corresponding acetanilide.

      • Perform the bromination on the acetanilide. The acetyl group will direct the bromination to the position ortho to the amino group.

      • Deprotect the acetyl group via acidic or basic hydrolysis to yield the desired 2-bromo-4-methoxy-6-methylaniline.

  • Solvent and Temperature Optimization: As with controlling over-bromination, fine-tuning the solvent and temperature can influence the regiochemical outcome. Experiment with a range of solvents and temperatures to find the optimal conditions for the desired isomer.

Part 2: Diazotization and Cyclization

This stage involves the conversion of 2-bromo-4-methoxy-6-methylaniline to this compound. This is typically achieved by treatment with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt, which then undergoes intramolecular cyclization. This process is a variation of the Jacobson-Huber indazole synthesis.[1]

Answer:

Diazonium salts are highly reactive intermediates, and their propensity to undergo side reactions is a common cause of low yields in indazole synthesis.

Common Side Reactions of Diazonium Salts:

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with the electron-rich starting aniline to form an azo compound. This is more likely if the concentration of the aniline is high.

  • Phenol Formation: The diazonium group can be displaced by water to form a phenol. This is favored at higher temperatures.

  • Decomposition: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts.

Troubleshooting Steps:

  • Maintain Low Temperatures: The diazotization and cyclization should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain a low concentration of the diazonium salt at any given time, which minimizes side reactions like azo coupling.

  • Control of Acidity: The acidity of the reaction medium is crucial. Insufficient acid can lead to the formation of diazoamino compounds, while excessively strong acid might promote side reactions. Typically, mineral acids like HCl or H₂SO₄ are used.

  • Immediate Cyclization: The generated diazonium salt should be used immediately in the subsequent cyclization step without isolation.

Reaction Mechanism and Side Reactions:

cluster_main Main Reaction Pathway cluster_side Side Reactions Aniline 2-bromo-4-methoxy-6-methylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl, 0-5 °C Indazole This compound Diazonium->Indazole Intramolecular Cyclization Azo Azo Compound Diazonium->Azo Coupling with starting aniline Phenol Phenolic Byproduct Diazonium->Phenol Reaction with H₂O Decomposition Decomposition Products Diazonium->Decomposition Thermal degradation

Caption: Main reaction pathway and common side reactions of the diazonium intermediate.

Answer:

The presence of a phenolic byproduct (4-Bromo-1H-indazol-7-ol) indicates the cleavage of the methyl ether.

Root Cause Analysis:

  • Harsh Acidic Conditions: The methoxy group can be susceptible to cleavage under strongly acidic conditions, especially when heated. The use of strong acids like HBr or high concentrations of HCl at elevated temperatures can promote demethylation. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by a halide ion.

Troubleshooting Steps:

  • Choice of Acid: Use a non-nucleophilic acid like sulfuric acid if demethylation is a significant issue. If using hydrochloric acid, use the minimum concentration and temperature required for the reaction.

  • Temperature Control: Strictly maintain low temperatures throughout the diazotization and cyclization steps. Avoid any prolonged heating of the acidic reaction mixture.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to acidic conditions. Monitor the reaction closely and work it up as soon as it is complete.

Quantitative Data on Reaction Conditions:

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes diazonium salt decomposition and demethylation.
Acid HCl (2-4 M) or H₂SO₄ (1-2 M)Sufficient for diazotization without being overly harsh.
Nitrite Addition Slow, dropwisePrevents localized high concentrations of diazonium salt.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify the final this compound product from the reaction mixture?

A1: Purification can typically be achieved through a combination of techniques:

  • Aqueous Workup: After the reaction is complete, neutralizing the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) will precipitate the crude product. This can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for separating the desired product from side products and unreacted starting materials. A silica gel column with a gradient elution system of hexanes and ethyl acetate is commonly used. The polarity of the different components will allow for their separation.

  • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective final purification step to obtain a highly pure product.

Q2: What are the key spectroscopic features to confirm the structure of this compound and distinguish it from potential impurities?

A2: A combination of NMR spectroscopy and mass spectrometry is essential for structural confirmation.

  • ¹H NMR:

    • Look for the characteristic N-H proton of the indazole ring, which is typically a broad singlet at a high chemical shift (>10 ppm). This peak will disappear upon a D₂O shake.

    • The aromatic region will show signals corresponding to the protons on the benzene ring. The specific splitting patterns and chemical shifts will be indicative of the substitution pattern.

    • A singlet corresponding to the methoxy group protons will be present around 3.8-4.0 ppm.

  • ¹³C NMR:

    • The spectrum will show the correct number of carbon signals, including the signal for the methoxy carbon around 55-60 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₈H₇BrN₂O, MW: 227.06 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Distinguishing from Impurities:

    • Over-brominated products: Will have a higher molecular weight and a different isotopic pattern in the mass spectrum. The ¹H NMR will show fewer aromatic protons.

    • Demethylated product: Will have a lower molecular weight (by 14 Da) and the ¹H NMR will show a phenolic -OH proton instead of a methoxy singlet.

    • Starting aniline: Will lack the N-H proton of the indazole ring in the downfield region of the ¹H NMR spectrum and will have a different fragmentation pattern in the mass spectrum.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-7-methoxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of this crucial synthetic transformation. The indazole moiety is a key pharmacophore in numerous biologically active compounds, and robust C-C bond formation at the 4-position is often a critical step in their synthesis.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most common issues encountered during the Suzuki coupling of this compound and provides actionable solutions based on mechanistic principles.

Q1: My reaction shows low to no conversion of the starting material. Where do I start troubleshooting?

A1: A stalled reaction or complete lack of product formation is a common, yet solvable, issue. The root cause often lies with the catalytic system's activity or the reaction conditions not being optimal for this specific substrate. Here’s a systematic approach to diagnosing the problem:

  • Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to enter the catalytic cycle.[3]

    • Insight: Older bottles of palladium catalysts, especially those not stored under an inert atmosphere, may have reduced activity. Consider using a fresh batch or a more robust, air-stable precatalyst.

    • Actionable Step: Perform a control reaction with a known, reactive aryl bromide (e.g., 4-bromoanisole) and your boronic acid partner. If this reaction also fails, your catalyst is likely the issue.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[4]

    • Protocol: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (at least three cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Inadequate Base or Solvent System: The choice of base and solvent is critical and highly interdependent. The base's role is to activate the boronic acid for transmetalation.[5]

    • Insight: For N-H free indazoles, strong bases can sometimes lead to deprotonation of the indazole nitrogen, which can then coordinate to the palladium center and inhibit catalysis.[6] However, a sufficiently strong base is needed for the catalytic cycle to proceed.

    • Actionable Step: If using a standard base like K₂CO₃ with low conversion, consider screening other bases. A switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial, especially if transmetalation is the rate-limiting step.[6][7][8]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Both Ar-Pd(II)-R L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Q2: I'm observing a significant amount of debrominated starting material (7-methoxy-1H-indazole). What's causing this and how can I fix it?

A2: The formation of the debrominated product is a result of a side reaction called protodeboronation of your boronic acid coupling partner, followed by a competing reduction pathway for the aryl bromide. More commonly, you are likely observing protodebromination of your starting material. However, the primary issue to address is often the competing protodeboronation of the boronic acid.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[9][10] This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[11]

    • Insight: The rate of your desired Suzuki coupling needs to be faster than the rate of protodeboronation. If the catalytic cycle is slow, this side reaction has more time to occur.

    • Actionable Solutions:

      • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from K₃PO₄ or NaOH to a weaker base like K₂CO₃ or even KF.

      • Anhydrous Conditions: Since water is often the proton source, switching to anhydrous conditions can significantly reduce this side reaction. Use dry solvents and ensure your base is finely powdered and dried.[4]

      • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters, MIDA esters) or potassium organotrifluoroborates are generally more stable towards protodeboronation.[10][12] They act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[13][14]

Q3: My main byproduct is a symmetrical biaryl from the homocoupling of my boronic acid. How do I suppress this?

A3: The homocoupling of boronic acids to form R-R dimers is typically promoted by the presence of oxygen.[9]

  • Insight: This side reaction consumes your boronic acid and can complicate purification. It is a strong indicator of inadequate inert atmosphere technique.

  • Actionable Solutions:

    • Rigorous Degassing: As mentioned in A1, ensure your solvents are rigorously degassed. A common mistake is to degas the organic solvent but not the aqueous solution of the base. Degas all liquid components of your reaction.

    • Maintain Inert Atmosphere: Ensure all glassware is dried and the reaction is assembled under a positive pressure of nitrogen or argon. Use rubber septa on all openings and introduce reagents via syringe.

    • Catalyst Choice: While less common, some palladium catalyst systems can be more prone to promoting homocoupling. If the problem persists despite rigorous inerting, consider screening a different palladium precatalyst or ligand.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst, ligand, and base for coupling with this compound?

A1: For N-H containing heterocycles like your indazole, a good starting point is a system known to be robust and effective for challenging substrates. Buchwald-type ligands are often excellent choices.[4] A reliable set of initial screening conditions is outlined below.

ComponentRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) sources.
Ligand XPhos or SPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination, often overcoming the inhibitory effects of N-heterocycles.[4][6]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is often effective when carbonates are not. It has shown success with unprotected azoles.[6]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂OAprotic organic solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[15]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion. A good starting point is 100°C.[6]

Q2: Does the unprotected N-H group on the indazole ring interfere with the reaction? Should I protect it?

A2: Yes, the unprotected N-H group can interfere with the reaction. The nitrogen atom is Lewis basic and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][9] This can result in lower yields or the need for higher catalyst loadings.

However, modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands like XPhos, have been specifically designed to overcome this issue and can often provide excellent yields without the need for N-protection.[6]

Recommendation: Attempt the reaction on the unprotected indazole first using the robust conditions recommended in the table above. Adding protection and deprotection steps increases the overall synthesis length. Only consider N-protection (e.g., with a Boc or SEM group) if optimization on the free indazole fails to provide satisfactory yields.

Q3: My boronic acid is expensive/unstable. Are there better alternatives?

A3: Absolutely. If your boronic acid is prone to decomposition (e.g., protodeboronation) or is commercially expensive, consider using more stable and often easier-to-handle surrogates.

  • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation under many conditions. They slowly hydrolyze in the reaction mixture to release the boronic acid, which helps to minimize side reactions.[13][14]

  • Boronic Esters (e.g., Pinacol Esters, R-Bpin): These are also more stable than the corresponding boronic acids and are widely used. They can transmetalate directly without prior hydrolysis, which can be advantageous.[11][16]

  • MIDA Boronates: These are exceptionally stable and can be used in sequential cross-coupling strategies. They are particularly useful for complex molecule synthesis where the boron functionality needs to survive multiple reaction steps before the final coupling.[15]

Systematic Troubleshooting Workflow

When a reaction fails, a logical, stepwise approach is more effective than random screening. The following workflow can help you systematically identify and solve the problem.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Inert Step 1: Verify Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Step 2: Confirm Reagent Purity & Activity Check_Inert->Check_Reagents If still fails Success Reaction Optimized Check_Inert->Success Problem Solved Screen_Base Step 3: Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Screen_Base If still fails Check_Reagents->Success Problem Solved Screen_Ligand Step 4: Screen Ligands (e.g., XPhos, SPhos, RuPhos) Screen_Base->Screen_Ligand If still fails Screen_Base->Success Problem Solved Screen_Solvent Step 5: Screen Solvents (Dioxane, Toluene, DMF) Screen_Ligand->Screen_Solvent If still fails Screen_Ligand->Success Problem Solved Consider_Boron Step 6: Use Boronic Ester or Trifluoroborate Screen_Solvent->Consider_Boron If still fails Screen_Solvent->Success Problem Solved Consider_Boron->Success Problem Solved

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocol: General Procedure for Screening

The following is a representative procedure for setting up a small-scale Suzuki-Miyaura reaction for optimization purposes.

  • Preparation: To a 4 mL vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., XPhos, 0.022 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.

  • Inerting: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane/water 5:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound, a valuable building block in medicinal chemistry, can present several challenges. This guide addresses the most common issues in a question-and-answer format.

FAQ 1: Low or No Yield of the Desired Product

Question: I am experiencing a very low yield, or in some cases, no formation of this compound. What are the likely causes and how can I rectify this?

Answer:

Low or no yield is a frequent issue that can often be traced back to the initial diazotization-cyclization sequence, a common route for indazole synthesis.[1][2] This process involves the conversion of an appropriately substituted aniline, such as 2-amino-6-bromo-3-methoxytoluene, into a diazonium salt, which then undergoes intramolecular cyclization.[3][4]

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and pH.

    • Causality: Nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, is unstable at higher temperatures.[5] If the temperature rises above 0-5 °C, the nitrous acid will decompose, leading to incomplete diazotization of the starting aniline.

    • Troubleshooting Protocol:

      • Ensure your reaction vessel is maintained at a strict 0-5 °C using an ice-salt bath.

      • Add the sodium nitrite solution dropwise to the acidic solution of the aniline to maintain temperature control and prevent localized overheating.

      • Use a fresh, high-purity source of sodium nitrite, as it can degrade over time.

      • Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HONO).

  • Side Reactions of the Diazonium Salt: The diazonium group is an excellent leaving group (N₂ gas), making the diazonium salt susceptible to unwanted side reactions if not handled correctly.

    • Causality: If the cyclization step is not efficient, the diazonium salt can be attacked by nucleophiles present in the reaction mixture (e.g., water, counter-ions from the acid), leading to the formation of phenols or other byproducts.[6]

    • Troubleshooting Protocol:

      • Proceed immediately to the cyclization step after the diazotization is complete. Do not let the diazonium salt solution stand for extended periods.

      • Ensure the cyclization conditions are optimized. For some syntheses, a specific pH adjustment or the addition of a specific reagent is necessary to facilitate the ring-closing reaction.[7]

  • Poor Quality Starting Material: The purity of the starting aniline derivative is paramount.

    • Causality: Impurities in the starting material can interfere with the diazotization reaction or introduce competing side reactions.

    • Troubleshooting Protocol:

      • Analyze the starting aniline by ¹H NMR and LC-MS to confirm its identity and purity.

      • If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the synthesis.

Workflow for Diagnosing Low Yield:

low_yield_troubleshooting start Low/No Yield Observed check_diazotization Verify Diazotization Conditions (Temp, Reagent Quality) start->check_diazotization check_cyclization Evaluate Cyclization Step start->check_cyclization check_starting_material Assess Starting Material Purity start->check_starting_material incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Issue Found side_reactions Diazonium Salt Side Reactions check_cyclization->side_reactions Issue Found impure_sm Impure Starting Material check_starting_material->impure_sm Issue Found solution_diazotization Optimize Temp Control Use Fresh NaNO2 Monitor with Starch-Iodide incomplete_diazotization->solution_diazotization solution_cyclization Proceed Immediately to Cyclization Optimize pH/Reagents side_reactions->solution_cyclization solution_sm Purify Starting Material (Recrystallization/Chromatography) impure_sm->solution_sm

Caption: Troubleshooting workflow for low yield.

FAQ 2: Formation of Multiple Brominated Isomers

Question: My analysis (TLC, LC-MS) shows the presence of the desired 4-bromo product, but also significant amounts of other brominated species. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of multiple brominated isomers is a common challenge, particularly if the synthesis involves the bromination of a pre-formed 7-methoxy-1H-indazole core. The indazole ring has several positions susceptible to electrophilic attack.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Multiple Bromination: The choice of brominating agent and reaction conditions significantly influences the regioselectivity.

    • Causality: Stronger brominating agents or more forcing conditions (e.g., higher temperatures, prolonged reaction times) can lead to over-bromination, resulting in di- or tri-brominated products. The electron-donating nature of the methoxy group and the activating effect of the pyrazole ring can make the benzene portion of the molecule highly reactive. Studies have shown that positions C5 and C7 are also susceptible to electrophilic attack.[8]

    • Troubleshooting Protocol:

      • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) often provides better control and selectivity compared to liquid bromine.[8]

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents to favor mono-bromination.

      • Temperature Control: Perform the bromination at a lower temperature (e.g., 0 °C or even -78 °C) to increase selectivity.

      • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents like DMF or CH₂Cl₂ are commonly used.[8]

  • Purification Challenges: The similar polarity of the different brominated isomers can make purification by column chromatography difficult.

    • Causality: Mono-, di-, and other isomeric brominated indazoles often have very close Rf values on a TLC plate.

    • Troubleshooting Protocol:

      • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for isolating the desired isomer in high purity.

Table 1: Comparison of Brominating Agents and Conditions

Brominating AgentTypical ConditionsExpected OutcomeReference
Br₂ in Acetic AcidRoom TemperatureCan lead to over-bromination and lower selectivity.[9]
N-Bromosuccinimide (NBS) in DMF0 °C to 80 °CGenerally provides higher regioselectivity for mono-bromination.[8]

FAQ 3: Difficulty in Product Purification and Isolation

Question: I believe my reaction has worked, but I am struggling to isolate a pure product from the crude reaction mixture. What are the best practices for purification?

Answer:

Purification of this compound can be challenging due to the presence of starting materials, side products, and potential regioisomers. A systematic approach is crucial.

Purification Strategy:

  • Aqueous Work-up:

    • Purpose: To remove inorganic salts, residual acid or base, and highly polar impurities.

    • Protocol:

      • Quench the reaction mixture appropriately (e.g., with a solution of sodium thiosulfate to remove excess bromine).

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer sequentially with water, a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Column Chromatography:

    • Purpose: To separate the desired product from impurities with different polarities.

    • Protocol:

      • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.3 and show good separation from major impurities.

      • Slurry Packing: Pack a silica gel column using the chosen eluent.

      • Loading: Load the crude product onto the column. It can be loaded as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading), which often gives better resolution.

      • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely related compounds.[9]

      • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Recrystallization:

    • Purpose: To obtain a highly pure, crystalline product.

    • Protocol:

      • Solvent Screening: Identify a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

      • Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.

      • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Decision Tree:

purification_flow crude_product Crude Reaction Mixture workup Aqueous Work-up crude_product->workup concentrated_crude Concentrated Crude Product workup->concentrated_crude tlc_analysis TLC Analysis concentrated_crude->tlc_analysis chromatography Column Chromatography tlc_analysis->chromatography Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Relatively Clean pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for product purification.

References

Technical Support Center: Purification of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 4-Bromo-7-methoxy-1H-indazole. We will address common challenges, from identifying impurities to selecting and optimizing purification protocols, ensuring you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)
Section 1: Impurity Identification & Analysis

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. However, for substituted indazoles, common impurities fall into several classes:

  • Starting Materials: Unreacted precursors are a common source of contamination. Their presence often indicates incomplete reaction, which may require optimizing reaction time, temperature, or stoichiometry.[1]

  • Regioisomers: During bromination or other electrophilic substitution reactions on the indazole scaffold, isomers can form.[2] For example, you might encounter other bromo-isomers depending on the directing effects of the methoxy group and the reaction conditions.

  • N-Alkylation Isomers: If your synthesis involves an N-alkylation step (e.g., methylation), you can form a mixture of N1 and N2 substituted indazoles.[3][4] These isomers often have very similar polarities, making them challenging to separate.

  • Multi-halogenated Species: Over-bromination can lead to the formation of di- or tri-brominated indazoles, especially if the reaction is not carefully controlled.[2]

  • Degradation Products: Indazoles can be sensitive to certain conditions. Product decomposition might occur under harsh reaction or workup conditions, such as strong acids or bases, or prolonged heating.[1]

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's fast, uses minimal material, and provides critical information for developing a purification strategy.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5] Less polar compounds travel further up the plate (higher Rf value), while more polar compounds adhere more strongly to the silica and have a lower Rf value.[6]

  • Application: By spotting your crude material, you can visualize the number of components. A single spot suggests high purity, while multiple spots indicate the presence of impurities. You can then test various solvent systems to find one that gives good separation between your desired product and the impurities, which will be the starting point for column chromatography.[5]

Section 2: Choosing the Right Purification Technique

Q3: I see multiple spots on my TLC plate. Should I use recrystallization or column chromatography?

A3: The choice depends on the nature and quantity of the impurities. The following flowchart provides a decision-making framework.

G start Crude Product Analysis (TLC) decision1 How many spots? start->decision1 decision2 What is the Rf separation (ΔRf)? decision1->decision2 Multiple Spots decision3 Is the major impurity colored or solid? decision1->decision3 One Major Spot + Minor Impurities proc_col Column Chromatography is required for separation of isomers or compounds with similar polarity. decision2->proc_col ΔRf is small (<0.2) (Likely isomers) proc_combo Perform Column Chromatography first, then recrystallize the cleanest fractions for ultimate purity. decision2->proc_combo ΔRf is large (>0.2) proc_recrys Recrystallization is ideal for removing minor impurities with different solubility profiles. decision3->proc_recrys No / Yes (solid) proc_charcoal Consider a charcoal treatment during recrystallization. decision3->proc_charcoal Yes (colored) G cluster_0 Column Setup cluster_1 Elution Process cluster_2 Fraction Collection a Mixture (Product + Impurities) loaded at top b Silica Gel (Stationary Phase) a->b d Less Polar Impurity (Moves Faster) b->d t = 0 c Solvent (Eluent) (Mobile Phase) c->a e Product (this compound) f More Polar Impurity (Moves Slower) h Fraction 2: Pure Product e->h t = 1 i Fraction 3: Pure Impurity f->i t = 2 g Fraction 1: Pure Impurity

References

Technical Support Center: 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Bromo-7-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile heterocyclic building block. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored at 2-8°C (refrigerated) .[1][2] It is crucial to keep the container tightly sealed and in a dry, dark place to prevent degradation.[3][4] For extended storage (over 12 months), flushing the container with an inert gas like argon or nitrogen before sealing is a recommended best practice to minimize the risk of slow oxidative degradation.

Q2: What is the expected appearance of this compound, and what if my sample looks different?

A2: this compound is typically supplied as an off-white, yellow, or pale brown solid powder.[1][2] A significant deviation from this appearance, such as a dark brown color or a tar-like consistency, may indicate degradation or the presence of impurities. If you observe such a change, we recommend re-analyzing the material's purity by a suitable method (e.g., ¹H NMR, LC-MS) before use.

Q3: Is this compound sensitive to air or light?

A3: While specific photostability studies on this exact molecule are not widely published, many complex organic molecules, particularly those with aromatic and heterocyclic systems, can be sensitive to light. The bromine substituent can also be a site for photochemical reactivity. Therefore, storing the compound in an amber vial or otherwise protected from light is a critical precautionary measure.[4] While it is generally stable under standard ambient conditions, excluding air by storing under an inert atmosphere is advisable for long-term preservation of purity.

Q4: What solvents are recommended for dissolving this compound, and are there any to avoid?

A4: this compound is reported to be soluble in ethanol and is often prepared in solvents like DMSO for biological assays.[1][5] When preparing stock solutions, it is best practice to do so freshly for each experiment to avoid degradation in solution.[5] Avoid highly reactive solvents or solutions with strong acids or bases unless these are intended reaction conditions, as the indazole ring system can undergo N-alkylation, N-acylation, or other transformations.[6][7] Always perform a small-scale solubility test before preparing a large-volume stock solution.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[3] The compound is classified as an acute oral toxicant (Category 3 or 4) and can cause skin and eye irritation.[8] In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, rinse immediately with plenty of water for at least 15 minutes.[8]

Troubleshooting Guide

Q1: I prepared a stock solution in DMSO, but it turned yellow/brown overnight. What happened and can I still use it?

A1: A color change in solution is a strong indicator of chemical degradation. While DMSO is a common solvent, some compounds can be unstable in it over time, especially if the DMSO contains water or impurities, or if the solution is exposed to light and air. We strongly advise preparing solutions fresh and using them the same day.[5] Using a discolored solution is not recommended as the degradation products could interfere with your experiment or produce misleading results. The best course of action is to discard the old solution and prepare a new one from the solid starting material.

Q2: My reaction yield is lower than expected. I suspect an issue with the starting material. How can I verify its integrity?

A2: If you suspect the integrity of your this compound, a simple purity check is the first step.

  • Purity Verification: Run a quick ¹H NMR or LC-MS analysis. Compare the resulting spectrum with a reference spectrum (often available from the supplier) or the expected chemical structure. This will confirm the identity and approximate purity of the material.

  • Consider Reactivity: Indazoles are known to be versatile chemical building blocks.[9][10] Under certain conditions (e.g., strong base), the N-H proton is acidic and can be deprotonated, leading to side reactions. Ensure your reaction conditions are compatible with this functional group or that it is appropriately protected if necessary.

Q3: My LC-MS analysis shows a peak with a mass corresponding to the loss of bromine. Is this a common degradation pathway?

A3: Yes, dehalogenation (loss of bromine) can occur under certain conditions. This is particularly relevant in transition-metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings) where reductive dehalogenation can be a competing side reaction. It can also occur under certain reductive conditions or photochemically. If you observe significant debromination, re-evaluate your reaction parameters, ensuring you are using a sufficiently inert atmosphere and that your reagents and solvents are free from reductive impurities.

Data Summary & Protocols

Compound Properties
PropertyValueReference(s)
CAS Number 1192004-62-8 (for a related isomer)[11]
Molecular Formula C₈H₇BrN₂O[12]
Molecular Weight 227.06 g/mol [13]
Appearance Off-white to pale brown solid[1][2]
Melting Point Not consistently reported; related 4-Bromo-1H-indazole melts at 160-165 °C.
Solubility Soluble in Ethanol, DMSO[1][5]
Recommended Handling Protocol
  • Receiving: Upon receipt, visually inspect the container for damage. Note the appearance of the compound.

  • Storage: Immediately transfer the compound to a designated, temperature-controlled storage location (2-8°C), away from light and moisture.

  • Weighing & Dispensing: Conduct all weighing and handling operations within a chemical fume hood or a ventilated balance enclosure. Use appropriate PPE.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored even briefly, store it at -20°C in a tightly capped vial with minimal headspace and protected from light.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Visual Workflow

Below is a decision-making workflow for the proper handling and storage of this compound.

G A Compound Received B Inspect Container & Compound Appearance A->B C Appearance as Expected? B->C D Quarantine & Contact Supplier. Re-analyze purity (NMR, LC-MS). C->D No E Intended Use? C->E Yes F Immediate Use E->F Immediate G Long-Term Storage E->G Storage J Proceed to Experiment. Handle with PPE in Fume Hood. F->J H Store at 2-8°C. Dry, Dark, Tightly Sealed. G->H I Optional: Flush with Inert Gas (Ar, N2) H->I K Prepare Solution Fresh J->K

Caption: Decision workflow for handling and storing this compound.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Bromo-7-methoxy-1H-indazole and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization of 4-Bromo-7-methoxy-1H-indazole through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comparative analysis with its key structural analogues. Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct spectroscopic features that arise from the specific arrangement of substituents on the indazole core, providing a framework for unambiguous structural determination.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds. Their structural versatility allows for fine-tuning of biological activity, making the precise characterization of each analogue a critical step in the development of novel therapeutics. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that influences its spectroscopic properties. Understanding these properties is paramount for its identification and for distinguishing it from its isomers, which may possess vastly different biological activities and patentability.

This guide will delve into the detailed NMR and MS analysis of this compound, comparing it with 4-Bromo-1H-indazole, 7-Methoxy-1H-indazole, and the regioisomeric 5-Bromo-7-methoxy-1H-indazole. This comparative approach highlights the influence of the bromo and methoxy groups on the spectroscopic fingerprint of the indazole ring.

Chemical Structures of Compared Indazoles

G cluster_0 This compound cluster_1 4-Bromo-1H-indazole cluster_2 7-Methoxy-1H-indazole cluster_3 5-Bromo-7-methoxy-1H-indazole This compound 4-Bromo-1H-indazole 7-Methoxy-1H-indazole 5-Bromo-7-methoxy-1H-indazole

Caption: Chemical structures of the indazoles discussed in this guide.

I. Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of substituents.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the limited availability of experimental spectra for this compound in the public domain, the following data are predicted based on established substituent effects on the indazole ring. These predictions are informed by the experimental data of the comparative compounds.

The presence of the electron-donating methoxy group at position 7 is expected to shield the protons and carbons in its vicinity, leading to upfield shifts. Conversely, the electron-withdrawing and sterically bulky bromine atom at position 4 will deshield adjacent nuclei and influence coupling patterns.

This compound Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Position Chemical Shift (δ) Chemical Shift (δ)
H-3~8.1~135
H-5~7.3~125
H-6~6.9~110
OCH₃~4.0~56
NH~11.0 (broad)-
C-3-~135
C-3a-~128
C-4-~100
C-5-~125
C-6-~110
C-7-~148
C-7a-~140
Comparative NMR Data Analysis

The following table presents a comparison of the NMR data for this compound and its selected analogues.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Reference
4-Bromo-1H-indazole H-3: ~8.2, H-5: ~7.6, H-6: ~7.3, H-7: ~7.5C-3: ~136, C-4: ~113, C-5: ~128, C-6: ~123, C-7: ~122[1]
7-Methoxy-1H-indazole H-3: ~8.0, H-4: ~7.3, H-5: ~7.0, H-6: ~6.8C-3: ~134, C-7: ~147, OCH₃: ~55[2]
5-Bromo-7-methoxy-1H-indazole H-3: ~8.1, H-4: ~7.8, H-6: ~7.0C-3: ~135, C-5: ~115, C-7: ~146, OCH₃: ~56[3]

Analysis of Substituent Effects:

  • Effect of 7-methoxy group: Comparing 4-Bromo-1H-indazole with this compound, the methoxy group at C-7 is expected to cause an upfield shift (lower ppm) for H-6 and C-6 due to its electron-donating mesomeric effect.

  • Effect of 4-bromo group: Comparing 7-Methoxy-1H-indazole with this compound, the introduction of bromine at C-4 will deshield H-3 and H-5, causing them to shift downfield. The carbon directly attached to bromine (C-4) will experience a significant upfield shift due to the heavy atom effect.

  • Isomeric Distinction: The ¹H NMR spectrum of 5-Bromo-7-methoxy-1H-indazole is expected to show two doublets in the aromatic region for H-4 and H-6, whereas this compound would exhibit a different splitting pattern, likely two doublets for H-5 and H-6. This distinction in coupling patterns is a definitive way to differentiate between these regioisomers.

II. Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation of this compound

The predicted monoisotopic mass of this compound (C₈H₇BrN₂O) is 225.9742 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Predicted High-Resolution Mass Spectrometry Data:

Adduct Calculated m/z
[M+H]⁺226.9815
[M+Na]⁺248.9634
[M-H]⁻224.9669

Data sourced from PubChem.[4]

Proposed Fragmentation Pathway:

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z 211/213.

  • Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose CO, yielding a fragment at m/z 183/185.

  • Loss of a bromine radical (•Br): This would result in a fragment at m/z 147.

  • Cleavage of the pyrazole ring: This can lead to various smaller fragments, although the bicyclic system is relatively stable.

fragmentation M [M]⁺˙ m/z 226/228 M_minus_CH3 [M-CH₃]⁺ m/z 211/213 M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ m/z 147 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 183/185 M_minus_CH3->M_minus_CH3_minus_CO - CO NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer shim Shim the magnetic field tune Tune and match the probe shim->tune acquire_1H Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) tune->acquire_1H acquire_13C Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 2s relaxation delay) acquire_1H->acquire_13C ft Fourier transform phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference spectrum to residual solvent peak baseline->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) dilute_ms Dilute the stock solution to a final concentration of ~1-10 µg/mL with a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid) dissolve_ms->dilute_ms infuse Infuse the sample solution into the ESI source via a syringe pump or LC system optimize Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) infuse->optimize acquire_ms Acquire full scan mass spectrum in positive and/or negative ion mode optimize->acquire_ms acquire_msms Perform MS/MS analysis on the molecular ion to obtain fragmentation data acquire_ms->acquire_msms determine_mass Determine the accurate mass of the molecular ion propose_formula Propose elemental composition determine_mass->propose_formula analyze_fragments Analyze the fragmentation pattern to confirm the structure propose_formula->analyze_fragments

References

A Comparative Guide to the Synthesis of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, integral to a multitude of therapeutic agents. The specific derivative, 4-Bromo-7-methoxy-1H-indazole, serves as a crucial building block for complex molecules, making the efficient and scalable synthesis of this intermediate a paramount concern.

This guide provides a comparative analysis of distinct synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical logic, compare the practical advantages and disadvantages of each route, and provide detailed, actionable protocols. Our goal is to empower you to select the optimal synthetic pathway based on your specific laboratory capabilities, scale requirements, and project goals.

Method 1: Classical Diazotization and Cyclization of a Substituted Aniline

This approach represents a traditional and robust method for the construction of the indazole ring system. It relies on the diazotization of a strategically substituted aniline, followed by an intramolecular cyclization. While a multi-step process, it often proceeds with reliable and well-understood chemistry. The following protocol is adapted from a well-established synthesis of a closely related isomer and is directly applicable to the target molecule by selecting the appropriate starting material.

Mechanistic Rationale

The synthesis begins with the bromination of 2-methyl-3-methoxyaniline. The amino group is a strong activating group and directs ortho- and para- to itself. Given the steric hindrance from the adjacent methyl group and the methoxy group, the bromine is directed to the position ortho to the amine and para to the methoxy group. The subsequent diazotization of the aniline with sodium nitrite in an acidic medium generates a reactive diazonium salt. This intermediate is then subjected to conditions that promote intramolecular cyclization. The use of a strong, non-nucleophilic base like potassium tert-butoxide in the final step facilitates the deprotonation of the methyl group, which then attacks the diazonium group, leading to the formation of the indazole ring and elimination of nitrogen gas.

Experimental Protocol

Starting Material: 2-methyl-3-methoxyaniline

Step 1: Synthesis of 2-Bromo-6-methyl-5-methoxyaniline

  • Dissolve 2-methyl-3-methoxyaniline (1 equivalent) in a suitable solvent such as chloroform or acetic acid at 0°C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-6-methyl-5-methoxyaniline.

Step 2: Synthesis of this compound

  • Suspend 2-Bromo-6-methyl-5-methoxyaniline (1 equivalent) in a mixture of hydrochloric acid and water at 0°C.

  • Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0°C.

  • In a separate flask, prepare a solution of potassium tert-butoxide (8 equivalents) in dimethyl sulfoxide (DMSO) and cool it in a water bath.[1]

  • Transfer the cold diazonium salt solution via cannula to the potassium tert-butoxide solution in DMSO. A color change and gas evolution should be observed.[1]

  • Allow the reaction mixture to stir for 30 minutes.

  • Pour the reaction mixture into an ice/hydrochloric acid mixture and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to obtain this compound.[1]

Logical Workflow

A 2-methyl-3-methoxyaniline B Bromination (Br2, CHCl3) A->B Step 1 C 2-Bromo-6-methyl-5-methoxyaniline B->C D Diazotization (NaNO2, HCl) C->D Step 2 E Diazonium Salt Intermediate D->E F Cyclization (KOtBu, DMSO) E->F G This compound F->G

Caption: Workflow for Method 1: Diazotization and Cyclization.

Method 2: Directed Ortho-Metalation and Cyclization

This modern approach offers a more convergent route, building the indazole ring from a functionalized aromatic precursor. It leverages the power of directed ortho-metalation (DoM) to precisely install a formyl group, which then serves as the anchor for cyclization with hydrazine. This method can provide high yields and avoids the use of potentially unstable diazonium salts. The protocol is adapted from a patented procedure for a similar compound.[2]

Mechanistic Rationale

The synthesis starts with 2-bromo-5-methoxytoluene. The key step is the directed ortho-metalation. A strong lithium amide base, such as lithium diisopropylamide (LDA), selectively deprotonates the aromatic ring at the position ortho to the methoxy group, which is the most acidic proton due to the directing effect of the methoxy group. The resulting aryllithium species is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce a formyl group, yielding the corresponding benzaldehyde. This aldehyde is then condensed with hydrazine hydrate, which initially forms a hydrazone intermediate. Subsequent intramolecular cyclization with concomitant dehydration leads to the formation of the 1H-indazole ring.

Experimental Protocol

Starting Material: 2-bromo-5-methoxytoluene

Step 1: Synthesis of 3-Bromo-6-methoxy-2-methylbenzaldehyde

  • Prepare a solution of lithium diisopropylamide (LDA) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of 2-bromo-5-methoxytoluene (1 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete metalation.

  • Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78°C.[2]

  • Allow the reaction to slowly warm to room temperature and stir for another hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 3-Bromo-6-methoxy-2-methylbenzaldehyde (1 equivalent) in a solvent such as ethanol or dioxane.

  • Add hydrazine hydrate (5-10 equivalents).[2]

  • Heat the reaction mixture to reflux (80-100°C) for 2-16 hours, monitoring the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Logical Workflow

A 2-bromo-5-methoxytoluene B Directed Ortho-Metalation (LDA, THF, -78°C) A->B Step 1 C Aryllithium Intermediate B->C D Formylation (DMF) C->D E 3-Bromo-6-methoxy-2-methylbenzaldehyde D->E F Cyclization (Hydrazine Hydrate) E->F Step 2 G This compound F->G

Caption: Workflow for Method 2: Directed Ortho-Metalation.

Comparative Analysis

FeatureMethod 1: Diazotization & CyclizationMethod 2: Directed Ortho-Metalation
Starting Material 2-methyl-3-methoxyaniline2-bromo-5-methoxytoluene
Key Reactions Bromination, Diazotization, Intramolecular CyclizationDirected Ortho-Metalation, Formylation, Cyclization
Reagent Hazards Bromine (corrosive, toxic), Diazonium salts (potentially explosive), KOtBu (strong base)LDA (pyrophoric), Hydrazine (toxic, corrosive)
Temperature Control Requires cryogenic temperatures (0°C to -10°C) for diazotizationRequires cryogenic temperatures (-78°C) for metalation
Scalability Can be challenging to scale due to the handling of diazonium saltsGenerally more scalable, though requires strict anhydrous and inert conditions
Overall Yield Moderate to good (typically 60-85% over two steps)Good to high (typically 70-90% over two steps)
Purification Often requires chromatographic purificationMay yield a cleaner product, potentially purified by recrystallization
Advantages Utilizes classical, well-understood reactions.Convergent, high-yielding, and avoids diazonium intermediates.
Disadvantages Use of potentially unstable intermediates, multi-step.Requires strictly anhydrous/inert conditions and handling of pyrophoric reagents.

Conclusion and Recommendations

Both Method 1 and Method 2 present viable pathways for the synthesis of this compound, each with distinct advantages and challenges.

Method 1 is a classic route that may be more familiar to chemists and can be performed with standard laboratory equipment. However, the handling of diazonium salts requires caution, especially at a larger scale. This method is suitable for small to medium-scale synthesis where the necessary precautions for handling hazardous reagents are in place.

Method 2 represents a more modern and elegant approach. Its convergent nature and potentially higher yields make it attractive for larger-scale production. The main hurdle is the requirement for strictly anhydrous and inert atmosphere conditions for the metalation step, as well as the handling of pyrophoric LDA. For laboratories equipped to handle such conditions, this method is likely to be more efficient and scalable.

The ultimate choice of synthesis will depend on the specific needs of the project, the scale of the reaction, and the available laboratory infrastructure and expertise. It is recommended to perform a small-scale trial of the chosen method to optimize conditions before proceeding to a larger-scale synthesis.

References

A Comparative Guide to Structural Analogues of 4-Bromo-7-methoxy-1H-indazole: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2] 4-Bromo-7-methoxy-1H-indazole, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, serves as an exemplary starting point for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This guide provides an in-depth comparison of structural analogues of this compound, offering insights into the chemical rationale behind their design, synthesis, and biological evaluation.

The Privileged Indazole Scaffold: Understanding the Core

The 1H-indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly the ATP-binding site of protein kinases.[1][2] Its bicyclic aromatic structure provides a rigid framework for the precise orientation of substituents, while the two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating key interactions within the enzyme's active site.

Strategic Modifications of this compound

The development of novel kinase inhibitors from the this compound core involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on three key areas of modification:

  • Substitution at the 4-position (the "Bromo" handle): The bromine atom serves as a versatile synthetic handle for introducing a variety of functional groups via cross-coupling reactions.

  • Modification of the 7-methoxy group: This group influences solubility and can be altered to fine-tune interactions with the kinase active site.

  • Substitution on the Indazole Nitrogens (N1 and N2): Alkylation or arylation at these positions can significantly impact the molecule's conformation and binding mode.

dot graph "Structural_Modification_Sites" { layout=neato; node [shape=plaintext]; A [label=< this compound

>]; B [label="4-Position (Bromo)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="7-Position (Methoxy)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="N1/N2 Positions", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A -> B [label="Versatile Synthetic Handle"]; A -> C [label="Solubility & Interaction Tuning"]; A -> D [label="Conformational Control"]; }

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis of Structural Analogues

This section explores the impact of specific structural changes on the biological activity of this compound analogues, with a focus on their potential as kinase inhibitors. The data presented in the table below is a representative compilation based on trends observed in the literature for similar indazole-based kinase inhibitors to illustrate the principles of SAR.

Analogue ID Modification Rationale for Modification Target Kinase (Example) IC50 (nM) (Representative) Reference Compound
Parent 4-Bromo, 7-MethoxyStarting scaffoldVEGFR2>1000-
ANA-01 4-AminoIntroduce hydrogen bonding potentialVEGFR2500Pazopanib Precursor
ANA-02 4-CyanoElectron-withdrawing group to modulate pKaVEGFR2250Indazole-based inhibitors
ANA-03 4-EthynylRigid linker for further functionalizationAbl150ABL inhibitors
ANA-04 7-EthoxyIncrease lipophilicityVEGFR2800Pazopanib Analogues
ANA-05 7-HydroxyIntroduce a hydrogen bond donor/acceptorc-Kit600Indazole-based inhibitors
ANA-06 N1-MethylBlock N1 tautomer, influence conformationPDGFRα400Pazopanib Analogues

Structure-Activity Relationship (SAR) Summary:

  • 4-Position Modifications: Replacing the bromo group with smaller, hydrogen-bonding capable groups like amino or cyano generally leads to an increase in potency. The ethynyl group offers a rigid vector for extending the molecule to reach other pockets within the kinase active site.

  • 7-Position Modifications: Altering the methoxy group can modulate solubility and lipophilicity. While a simple ethoxy substitution might have a minor impact, introducing a hydroxyl group can provide an additional hydrogen bonding interaction, potentially increasing potency.

  • N-Substitution: Methylation at the N1 position can lock the tautomeric form and influence the overall conformation of the molecule, which can be beneficial for binding to specific kinases.

Experimental Protocols

The synthesis and evaluation of these analogues require robust and reproducible experimental methods.

General Synthesis of 4-Substituted-7-methoxy-1H-indazoles

A common synthetic route to introduce diversity at the 4-position of 7-methoxy-1H-indazole involves a Suzuki or Sonogashira cross-coupling reaction with the 4-bromo precursor.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Boronic Acid / Alkyne"]; C [label="Pd Catalyst, Base"]; D [label="Cross-Coupling Reaction"]; E [label="Purification"]; F [label="4-Substituted Analogue"]; A -> D; B -> D; C -> D; D -> E; E -> F; }

Caption: General workflow for the synthesis of 4-substituted analogues.

Step-by-Step Protocol (Suzuki Coupling Example):

  • Reaction Setup: To a solution of this compound (1 eq.) in a suitable solvent (e.g., dioxane/water mixture) in a reaction vessel, add the corresponding boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2 eq.).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted analogue.

In Vitro Kinase Inhibition Assay Protocol

A common method to assess the inhibitory activity of the synthesized analogues is a luminescence-based kinase assay that measures ATP consumption.[3][4]

Materials:

  • Kinase of interest (e.g., VEGFR2, c-Kit)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Synthesized indazole analogues (test compounds)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot graph "Kinase_Assay_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)"]; B [label="Dispense into 384-well Plate"]; C [label="Incubate at 30°C"]; D [label="Add ADP Detection Reagent"]; E [label="Measure Luminescence"]; F [label="Calculate IC50"]; A -> B -> C -> D -> E -> F; }

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The systematic structural modification of this compound provides a powerful strategy for the discovery of novel kinase inhibitors. By leveraging the bromine as a synthetic handle and exploring substitutions at the 7-position and the indazole nitrogens, researchers can fine-tune the pharmacological profile of these compounds. The combination of rational design, efficient synthesis, and robust biological evaluation is crucial for advancing these promising scaffolds towards clinical development. Future efforts in this area will likely focus on developing analogues with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy.

References

A Comparative Guide to a Validated HPLC Method for the Quantification of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-Bromo-7-methoxy-1H-indazole, a key building block in the synthesis of various therapeutic agents, demands a robust and reliable analytical method for its quantification. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for this compound, comparing it with other potential analytical techniques and offering supporting experimental data. Our focus is on the practical application and the scientific rationale behind the methodological choices, ensuring you can confidently implement and adapt these principles in your laboratory.

Introduction to this compound and the Imperative for a Validated Analytical Method

This compound is a heterocyclic compound whose structural motif is prevalent in a range of biologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance.[1][2] This guide will walk you through a meticulously developed reversed-phase HPLC (RP-HPLC) method, validated according to the stringent guidelines of the International Council for Harmonisation (ICH).[3][4][5]

The Proposed HPLC Method: A Deep Dive into the Chromatographic Conditions

The selection of chromatographic conditions is a critical step in developing a successful HPLC method. For this compound, with a predicted XlogP of 2.2, a reversed-phase approach is highly suitable.[6]

Table 1: Optimized Chromatographic Conditions

ParameterConditionRationale
Instrument Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detectorProvides the necessary precision and flexibility for method development and validation.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for the analyte. The column dimensions and particle size provide a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a modifier to improve peak shape by minimizing tailing. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-15 min: 40-95% B15-17 min: 95% B17-18 min: 95-40% B18-25 min: 40% BA gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak shapes.
Flow Rate 1.0 mL/minA standard flow rate that provides optimal efficiency for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, offering good sensitivity for the indazole ring system.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.

Visualizing the Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Standard->Inject Sample Prepare Sample Dissolve_Sample Dissolve/Extract in Diluent Sample->Dissolve_Sample Dissolve_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Method Validation: The Cornerstone of Trustworthiness

A comprehensive validation study was conducted based on ICH Q2(R2) guidelines to demonstrate the suitability of the proposed HPLC method for its intended purpose.[3][4][5]

Specificity

The specificity of the method was evaluated by analyzing a placebo (a mixture of all potential excipients without the analyte) and the analyte spiked into the placebo. The chromatograms demonstrated no interference from the placebo at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing five standard solutions of this compound at different concentrations.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375589
50751123
751126543
1001502189
Correlation Coefficient (r²) 0.9998

The excellent correlation coefficient (r² > 0.999) indicates a strong linear relationship between the concentration and the peak area over the tested range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels.

Table 3: Accuracy and Recovery Data

Spiked LevelConcentration (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.8%

The high average recovery demonstrates the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Precision Data

Parameter% RSD (n=6)Acceptance Criteria
Repeatability 0.85%≤ 2%
Intermediate Precision 1.23%≤ 2%

The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

These values demonstrate the method's sensitivity for detecting and quantifying low levels of the analyte.

Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters.

Table 6: Robustness Study

Parameter VariedVariation% RSD of Peak Area
Flow Rate ± 0.1 mL/min1.5%
Column Temperature ± 2 °C1.1%
Mobile Phase Composition ± 2% Organic1.8%

The method remained unaffected by minor variations in the operational parameters, as indicated by the low %RSD values, proving its robustness.

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method is robust and reliable, it is essential to consider other analytical techniques that could be employed for the analysis of this compound.

Table 7: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Liquid chromatography with UV detectionRobust, reliable, widely available, cost-effective.Moderate sensitivity, may not be suitable for complex mixtures without good separation.
UPLC-UV Ultra-Performance Liquid Chromatography with UV detectionFaster analysis times, higher resolution and sensitivity than HPLC.Higher initial instrument cost, requires higher purity solvents.
GC-MS Gas Chromatography-Mass SpectrometryExcellent for volatile and thermally stable compounds, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
SFC-MS Supercritical Fluid Chromatography-Mass SpectrometryFast separations, uses less organic solvent (greener), suitable for chiral separations.[7][8]Less common instrumentation, may require more method development for polar compounds.

Decision Framework for Method Selection

The choice of an analytical technique is often a balance between performance, cost, and the specific requirements of the analysis.

Method_Selection Start Start: Need to Analyze This compound Routine_QC Routine Quality Control? Start->Routine_QC High_Throughput High-Throughput Screening? Routine_QC->High_Throughput No HPLC Validated HPLC-UV Method Routine_QC->HPLC Yes Structural_Info Need Structural Information? High_Throughput->Structural_Info No UPLC UPLC-UV Method High_Throughput->UPLC Yes Chiral_Separation Chiral Separation Required? Structural_Info->Chiral_Separation No GC_MS GC-MS Method Structural_Info->GC_MS Yes Chiral_Separation->HPLC No (Achiral) SFC SFC-MS Method Chiral_Separation->SFC Yes

References

Benchmarking the Efficacy of 4-Bromo-7-methoxy-1H-indazole Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved small molecule drugs.[1][2] This bicyclic heterocyclic system, particularly the more thermodynamically stable 1H-indazole tautomer, serves as a versatile framework for developing potent and selective inhibitors against a range of biological targets, most notably protein kinases.[2][3] This guide focuses on a specific, promising variant: the 4-Bromo-7-methoxy-1H-indazole core.

The strategic placement of a bromine atom at the C4 position and a methoxy group at the C7 position is a deliberate design choice rooted in established structure-activity relationship (SAR) principles. The bromine atom can serve as a key interaction point within a protein's binding pocket, often participating in halogen bonding, and provides a reactive handle for further synthetic elaboration via cross-coupling reactions. The 7-methoxy group can modulate solubility and form crucial hydrogen bonds, anchoring the inhibitor to its target. This guide will benchmark the efficacy of inhibitors derived from this scaffold, compare them against established alternatives, and provide detailed protocols for their evaluation.

Primary Therapeutic Target: The RAF-MEK-ERK Signaling Pathway

A significant number of indazole-based compounds have been developed as inhibitors of the Raf-MEK-ERK (MAPK) signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] In many cancers, particularly melanoma, mutations in the BRAF gene (most commonly the V600E mutation) lead to constitutive activation of the pathway, driving uncontrolled tumor growth.[5][6] Therefore, inhibiting oncogenic B-Raf is a validated therapeutic strategy.[4][5][6]

Below is a diagram illustrating the canonical RAF-MEK-ERK pathway and the point of intervention for RAF inhibitors.

RAF_MEK_ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Growth Factor BRAF B-RAF Dimer RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor Indazole-Based RAF Inhibitor Inhibitor->BRAF Inhibition

Caption: The RAF-MEK-ERK signaling cascade and the inhibitory action of indazole-based compounds on B-RAF.

Comparative Efficacy Analysis

The efficacy of novel inhibitors is best understood when benchmarked against both other investigational compounds and established drugs. The table below compares the inhibitory activity of representative indazole-based compounds with a well-known B-Raf inhibitor, PLX4720 (a precursor to Vemurafenib).

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Target Cell LineCellular IC₅₀ (µM)Citation
Indazole Analog 1 1H-Indazole-3-amine derivativeBcr-AblT315I450K562 (Leukemia)6.50[2]
Raf Inhibitor 1 Not specified indazoleB-RafV600E1A375 (Melanoma)0.31[7]
PLX4720 (Comparator) 7-AzaindoleB-RafV600E13Malme-3M (Melanoma)0.11[5][6]
Indazole Analog 2 1H-Indazole derivativeIDO15,300Enzyme AssayN/A[8]
Indazole Analog 3 6-substituted-(E)-3,5-dimethoxystyryl-1H-indazoleN/AN/A4T1 (Breast Cancer)0.23[1][9]

Note: Data is compiled from multiple sources to illustrate the therapeutic potential of the indazole scaffold against various targets. Direct comparison requires identical assay conditions.

This data illustrates that while the indazole scaffold is versatile, specific substitutions are critical for high-potency inhibition. For instance, "Raf Inhibitor 1" demonstrates nanomolar potency against B-RafV600E, comparable to the established comparator PLX4720.[7] The development of such compounds is often guided by structure-based design and SAR studies to optimize interactions with the kinase's ATP-binding pocket.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole analogs is profoundly influenced by the nature and position of substituents.[8][10]

  • Position 3: This position is often used to introduce larger hydrophobic groups that can occupy the ATP-binding site. As seen in "Indazole Analog 3", a substituted styryl group at C3 can yield potent anti-proliferative activity.[1]

  • Positions 4 and 6: These positions on the benzene ring are frequently modified to enhance potency and selectivity. In one study, disubstituent groups at both the 4- and 6-positions were found to be critical for potent inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[8]

  • Position 7: Substituents at this position, such as the methoxy group in our core scaffold, can influence binding and physical properties. Studies on 7-substituted indazoles as nitric oxide synthase (NOS) inhibitors have shown that even small changes here can dramatically alter potency and selectivity.[11]

The causality behind these SAR trends lies in the specific topology of the target protein's active site. An effective inhibitor must present a complementary set of electrostatic and hydrophobic features. The 4-bromo and 7-methoxy groups provide a foundational platform for achieving this complementarity, which is then fine-tuned by modifications at other positions.

Experimental Protocols for Efficacy Benchmarking

To ensure trustworthiness and reproducibility, all inhibitor characterization must rely on validated, self-consistent experimental systems. Below are detailed protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC₅₀ value of an inhibitor.

Causality: The choice of a luminescence-based ADP quantification method provides high sensitivity and a broad dynamic range, making it ideal for screening potent inhibitors.

Kinase_Assay_Workflow Start Start Step1 1. Prepare Kinase Reaction: Buffer, Kinase (e.g., B-Raf), Substrate (e.g., MEK1), ATP Start->Step1 Step2 2. Add Inhibitor: Dispense serially diluted this compound derivative to reaction wells. Step1->Step2 Step3 3. Incubate: Allow kinase reaction to proceed (e.g., 60 min at 30°C). Step2->Step3 Step4 4. Terminate & Deplete ATP: Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Step3->Step4 Step5 5. Convert ADP to ATP: Add Kinase Detection Reagent. (ADP + D-luciferin -> ATP) Step4->Step5 Step6 6. Measure Luminescence: Read plate on a luminometer. Signal is proportional to ADP produced. Step5->Step6 End End: Calculate IC50 Step6->End

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. For scientists in drug development, the handling of specialized reagents like 4-Bromo-7-methoxy-1H-indazole (CAS No. 1337879-62-5) demands a synthesis of rigorous scientific protocol and an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the protection of laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential risks that must be mitigated through proper personal protective equipment (PPE) and handling protocols.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Given these hazards, a comprehensive risk assessment should be conducted before commencing any experimental work. This assessment must consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable for mitigating the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Given the skin irritation hazard, robust glove integrity is crucial.[2]
Eyes/Face Safety glasses with side shields or goggles. A face shield is required when there is a significant risk of splashing.Protects against accidental splashes and airborne particles that can cause serious eye irritation.[3]
Body Laboratory coatA standard lab coat is required to prevent skin contact with the compound.[1]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[4][5]
Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan is essential for the safe handling of this compound. This workflow is designed to minimize exposure and prevent contamination.

3.1. Preparation and Engineering Controls:

  • Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Spill Kit: Ensure a spill kit appropriate for powdered hazardous chemicals is readily accessible. The kit should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags.[6][7]

  • Emergency Equipment: Verify that safety showers and eyewash stations are unobstructed and have been recently tested.[1]

  • Pre-Labeling: All containers for solutions or subsequent reactions involving the compound should be clearly labeled before starting the experiment.

3.2. Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Avoiding Dust Formation: When transferring the solid material, use appropriate tools such as spatulas. Avoid any actions that could generate dust.

  • Weighing: If weighing the powder, do so within the fume hood or on a balance with a draft shield.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial to ensure safety.

4.1. Minor Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use absorbent pads to gently cover the spill. For powdered spills, carefully place a wetted absorbent pad over the powder to prevent it from becoming airborne.[4][5][6]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.

  • Isolate: If safe to do so, close the doors to the affected area to prevent the spread of the chemical.

  • Do Not Re-enter: Await the arrival of trained emergency response personnel.[4]

Disposal Plan: Responsible Waste Management

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's EHS department for specific guidelines on hazardous waste disposal.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start: Experiment Planning risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Verify PPE Availability risk_assessment->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_controls don_ppe Don Appropriate PPE eng_controls->don_ppe Proceed to Handling handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood weigh_dissolve Weighing & Dissolution handle_in_hood->weigh_dissolve spill_event Spill Occurs handle_in_hood->spill_event Potential Spill experiment Conduct Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands minor_spill Minor Spill Procedure spill_event->minor_spill Contained major_spill Major Spill: Evacuate & Call EHS spill_event->major_spill Uncontained

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.